molecular formula C2H7NO3S B15274424 Methoxymethanesulfonamide

Methoxymethanesulfonamide

Cat. No.: B15274424
M. Wt: 125.15 g/mol
InChI Key: ADOBRTNEJWBESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxymethanesulfonamide is a useful research compound. Its molecular formula is C2H7NO3S and its molecular weight is 125.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methoxymethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methoxymethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C2H7NO3S

Molecular Weight

125.15 g/mol

IUPAC Name

methoxymethanesulfonamide

InChI

InChI=1S/C2H7NO3S/c1-6-2-7(3,4)5/h2H2,1H3,(H2,3,4,5)

InChI Key

ADOBRTNEJWBESR-UHFFFAOYSA-N

Canonical SMILES

COCS(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

Methoxymethanesulfonamide molecular structure and formula C2H7NO3S.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methoxymethanesulfonamide and its structural isomers with the molecular formula C₂H₇NO₃S . It is designed for researchers in medicinal chemistry and drug development, focusing on synthesis, physicochemical properties, and applications in nitroxyl (HNO) signaling and bioisosteric design.

Structural Isomerism, Synthesis, and Medicinal Chemistry Applications[1]

Executive Summary

The molecular formula C₂H₇NO₃S represents a unique chemical space containing three distinct biologically relevant isomers. While Taurine (2-aminoethanesulfonic acid) is the most abundant biological congener, it is a sulfonic acid, not a sulfonamide. For drug development professionals, the term "Methoxymethanesulfonamide" specifically refers to two structural isomers used as high-value intermediates and pharmacophores:

  • 
    -Methoxymethanesulfonamide:  A sulfonhydroxamic acid derivative (
    
    
    
    ) used as a nitroxyl (HNO) donor precursor and a stable bioisostere of hydroxamic acids.
  • 1-Methoxymethanesulfonamide: An ether-linked sulfonamide (

    
    ) used as a polar building block in fragment-based drug discovery (FBDD).
    

This guide delineates the synthesis, reactivity, and therapeutic utility of these sulfonamide isomers, distinguishing them from the zwitterionic taurine species.

Chemical Identity & Structural Analysis

Isomer Landscape

The connectivity of the C₂H₇NO₃S atoms dictates the functional reactivity.

PropertyIsomer A:

-Methoxymethanesulfonamide
Isomer B: 1-Methoxymethanesulfonamide Isomer C: Taurine
Structure



CAS Number 80653-53-8 207517-21-3 107-35-7
Functional Group

-Alkoxysulfonamide

-Alkoxysulfonamide
Amino Sulfonic Acid
pKa (Calc.) ~6.5 - 7.5 (Acidic NH)~10.0 (Sulfonamide NH₂)~1.5 (Sulfonic Acid)
Key Role HNO Donor / IsosterePolar Fragment / LinkerMetabolite / Osmolyte
Structural Visualization (Graphviz)

The following diagram illustrates the divergent synthesis and functional classification of the C₂H₇NO₃S isomers.

G Formula Molecular Formula C2H7NO3S Taurine Taurine (2-Aminoethanesulfonic acid) Natural Metabolite Formula->Taurine Biological Sulfonamides Sulfonamide Class (Drug Development Targets) Formula->Sulfonamides Synthetic NMethoxy N-Methoxymethanesulfonamide (CAS: 80653-53-8) Structure: Me-SO2-NH-OMe Role: HNO Donor / Bioisostere Sulfonamides->NMethoxy MethoxyM 1-Methoxymethanesulfonamide (CAS: 207517-21-3) Structure: Me-O-CH2-SO2-NH2 Role: Polar Building Block Sulfonamides->MethoxyM

Figure 1: Structural divergence of C₂H₇NO₃S isomers. The sulfonamide branch represents the primary synthetic interest for medicinal chemistry.

Synthesis & Manufacturing Protocols

Synthesis of -Methoxymethanesulfonamide

This isomer is synthesized via the sulfocylation of


-methylhydroxylamine. The reaction requires careful control of pH to prevent di-sulfonylation.

Mechanism: Nucleophilic attack of the amine nitrogen of


-methylhydroxylamine on the electrophilic sulfur of methanesulfonyl chloride.

Protocol:

  • Reagents:

    • Methanesulfonyl chloride (MsCl): 1.0 equiv.

    • 
      -Methylhydroxylamine hydrochloride: 1.1 equiv.
      
    • Triethylamine (TEA) or Pyridine: 2.2 equiv.

    • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Procedure:

    • Dissolve

      
      -methylhydroxylamine HCl in DCM at 0°C under 
      
      
      
      atmosphere.
    • Add TEA dropwise to liberate the free amine.

    • Add MsCl dropwise over 30 minutes, maintaining temperature < 5°C. Exothermic reaction.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Workup: Quench with dilute HCl (1M) to remove excess amine/pyridine. Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallization from hexanes/EtOAc or silica gel chromatography (eluting with 30% EtOAc/Hexanes).

  • Yield: Typically 75–85%.

Synthesis of 1-Methoxymethanesulfonamide

This isomer requires the construction of the ether linkage prior to sulfonamide formation or the use of a specialized sulfonyl chloride.

Route A: From Methoxymethanesulfonyl Chloride

  • Precursor Synthesis: Chlorination of sodium methoxymethanesulfonate or reaction of chloromethyl methyl ether with sulfite followed by chlorination.

  • Amidation:

    • Reagents: Methoxymethanesulfonyl chloride (1.0 equiv), Aqueous Ammonia (28%, excess) or

      
       in dioxane.
      
    • Procedure: Add the sulfonyl chloride dropwise to a cooled (-10°C) solution of ammonia. Stir for 2 hours.

    • Isolation: Evaporate solvent; extract residue with hot ethyl acetate.

Medicinal Chemistry Applications

Nitroxyl (HNO) Donation ( -Methoxy Variant)

-Methoxymethanesulfonamide is structurally related to Piloty’s acid (

), a classic HNO donor. However, the

-methyl group "cages" the molecule, preventing spontaneous HNO release.
  • Mechanism: To release HNO, the molecule must undergo oxidative activation (e.g., by cytochrome P450 or specific oxidants) or be designed as a prodrug where the methyl group is replaced by a photolabile group (e.g., coumarin-caged).

  • Therapeutic Utility: HNO is a potent vasodilator and positive inotrope, distinct from NO (nitric oxide). It targets heart failure by interacting with thiols in the ryanodine receptor.

Bioisosterism
  • Carboxylic Acid Bioisostere: The

    
    -methoxysulfonamide moiety (
    
    
    
    ) mimics the acidity and H-bond donor/acceptor profile of carboxylic acids but with improved lipophilicity (LogP) and metabolic stability.
  • Transition State Mimic: In protease inhibitors, the tetrahedral geometry of the sulfonamide sulfur mimics the transition state of amide hydrolysis.

Pathway Visualization: HNO Release Logic

HNO_Pathway Prodrug N-Methoxymethanesulfonamide (Stable Precursor) Activation Oxidative/Metabolic Activation Prodrug->Activation Demethylation Intermediate N-Hydroxy Intermediate (R-SO2-NH-OH) Activation->Intermediate Decomp Spontaneous Decomposition Intermediate->Decomp Products Sulfinic Acid (R-SO2H) + Nitroxyl (HNO) Decomp->Products Target Biological Target (e.g., Cys residues on RyR2) Products->Target HNO Signaling

Figure 2: Theoretical activation pathway of N-methoxy sulfonamides to generate bioactive Nitroxyl (HNO).

Physicochemical Properties

The following data compares the calculated properties of the two sulfonamide isomers, essential for assessing drug-likeness.

Property

-Methoxymethanesulfonamide
1-Methoxymethanesulfonamide
Molecular Weight 125.15 g/mol 125.15 g/mol
LogP (Calc) -0.8 to -0.5-1.2 to -0.9
TPSA ~65 Ų~69 Ų
H-Bond Donors 1 (NH)2 (

)
H-Bond Acceptors 44
Solubility High (DCM, MeOH, Water)High (Water, MeOH)
Stability Stable to hydrolysis; sensitive to strong reduction.Stable; ether linkage robust.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 1123, Taurine (and Isomers). PubChem.[1][2] Available at: [Link]

  • Synthesis of Sulfonamides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • HNO Donors in Medicine: Paolocci, N., et al. "Positive inotropic and lusitropic effects of HNO/NO- in failing hearts: independence from beta-adrenergic signaling.
  • Photocaged Precursors: Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). Molecules, 2024.[3] Available at: [Link]

Sources

The Methanesulfonamide Moiety: A Privileged Scaffold in Modern Drug Discovery and its Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Understated Power of the Methanesulfonamide Group

In the landscape of medicinal chemistry, certain structural motifs consistently emerge as cornerstones of successful therapeutic agents. The methanesulfonamide group (-SO₂CH₃) is a prime example of such a "privileged scaffold." Its utility extends far beyond that of a simple solubilizing group; it is a versatile functional group that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] The sulfonamide bond is a key pharmacophore in many clinically approved drugs, where it often plays a crucial role in binding to the target protein.[1] This in-depth technical guide will elucidate the diverse mechanisms of action through which methanesulfonamide derivatives exert their effects on biological systems, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical entity.

The methanesulfonamide group's ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an invaluable component in drug design.[1] Its presence can be found in a wide array of therapeutic classes, including anti-inflammatory agents, anticancer therapies, diuretics, and more.[2][3][4][5] This guide will delve into the specific molecular interactions and downstream signaling pathway modulations that underpin the therapeutic efficacy of these compounds.

I. Inhibition of Kinases: A Dominant Mechanism in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them a major focus for drug development.[6] The methanesulfonamide moiety is a common feature in many kinase inhibitors, often forming crucial hydrogen bonds within the ATP-binding pocket of the kinase domain.[1][7]

A. BRAF Kinase Inhibition: The Case of Vemurafenib

Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase, which is present in approximately 50% of melanomas.[8][9][10] The BRAF V600E mutation leads to constitutive activation of the BRAF protein, driving uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) pathway.[8][10][11]

Mechanism of Action:

Vemurafenib binds to the ATP-binding site of the mutated BRAF V600E kinase, effectively blocking its activity.[10] This inhibition halts the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in melanoma cells harboring this specific mutation.[9][10] It is important to note that vemurafenib is only effective in patients whose tumors carry the BRAF V600E or the less common V600K mutation.[9] Paradoxically, in cells with wild-type BRAF, vemurafenib can promote tumor growth by stimulating the normal BRAF pathway.[9][12]

Signaling Pathway: BRAF/MEK/ERK Pathway Inhibition by Vemurafenib

BRAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds RAS RAS Receptor->RAS activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Vemurafenib inhibits the mutated BRAF V600E kinase, blocking the MAPK signaling pathway.

B. KRAS G12C Inhibition: The Covalent Mechanism of Sotorasib

The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[13] The KRAS G12C mutation, where glycine is replaced by cysteine at codon 12, is found in a significant subset of non-small cell lung cancers and other solid tumors.[13] This mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[13]

Mechanism of Action:

Sotorasib is a first-in-class, irreversible inhibitor that specifically targets the KRAS G12C mutant protein.[14] Its mechanism relies on the covalent binding of its acrylamide group to the thiol of the cysteine residue at position 12 of the mutated KRAS protein.[13][15] This binding occurs in a transiently accessible pocket (the switch-II pocket) when KRAS is in its inactive, GDP-bound state.[16] By forming this covalent bond, sotorasib locks KRAS G12C in an inactive conformation, preventing its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling.[13][15][16] This targeted approach spares wild-type KRAS, minimizing off-target effects.[15]

Experimental Workflow: Assessing Covalent Inhibition of KRAS G12C

KRAS_G12C_Inhibition_Workflow Start Start Recombinant_KRAS_G12C Purify Recombinant KRAS G12C Protein Start->Recombinant_KRAS_G12C Incubate_Sotorasib Incubate KRAS G12C with Sotorasib Recombinant_KRAS_G12C->Incubate_Sotorasib Mass_Spectrometry Mass Spectrometry (Intact Protein Analysis) Incubate_Sotorasib->Mass_Spectrometry Biochemical_Assay Biochemical Assay (e.g., GTPase activity) Incubate_Sotorasib->Biochemical_Assay Data_Analysis Analyze Mass Shift to Confirm Covalent Adduct Mass_Spectrometry->Data_Analysis End End Data_Analysis->End Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Determine_IC50->End

Caption: Workflow for confirming the covalent inhibition of KRAS G12C by sotorasib.

II. Modulation of Cyclooxygenase (COX) Enzymes: The Anti-Inflammatory Action of Celecoxib

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[17][18] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is inducible and primarily expressed at sites of inflammation.[18][19]

Mechanism of Action:

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of COX-2.[17][19][20] The methanesulfonamide moiety of celecoxib is crucial for its selectivity. It binds to a hydrophilic side pocket present in the active site of COX-2, which is larger and more flexible than the active site of COX-1.[17][19] This selective binding prevents the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[18] The result is a reduction in pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[18]

Signaling Pathway: COX-2 Inhibition by Celecoxib

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 selectively inhibits

Caption: Celecoxib selectively inhibits COX-2, reducing the production of pro-inflammatory prostaglandins.

III. Carbonic Anhydrase Inhibition: A Mechanism with Diverse Applications

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[21] These enzymes are involved in a wide range of physiological processes, including pH regulation, fluid secretion, and electrolyte balance.[22]

Mechanism of Action:

Methanesulfonamide derivatives can act as potent inhibitors of various carbonic anhydrase isoforms.[21][23] The sulfonamide group is a key zinc-binding function.[22] The sulfonamide anion coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for catalysis.[22] This interaction effectively blocks the enzyme's activity. The potency and selectivity of these inhibitors can be modulated by the substituents on the methanesulfonamide scaffold.[23]

This mechanism of action is the basis for the therapeutic effects of certain diuretics, anti-glaucoma agents, and anticonvulsants.[21][22] For example, sulfonamyl diuretics block the renal tubular reabsorption of chloride, leading to the passive excretion of sodium, potassium, and water.[24][25]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

CompoundTarget IsoformIC50 / KiReference
Racemic fluoro sulfone 9Human CA IIIC50 = 3 nM[23]
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamideHuman CA IKi = 46 µM[21]
N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamideHuman CA IIKi = 94 µM[21]

IV. Other and Emerging Mechanisms of Action

The versatility of the methanesulfonamide scaffold has led to its exploration in a variety of other therapeutic areas, with emerging mechanisms of action continually being discovered.

  • Ion Channel Modulation: Methanethiosulfonate derivatives have been shown to inhibit current through the ryanodine receptor/channel, a critical component of calcium signaling in muscle cells.[26][27] These compounds appear to act from the cytoplasmic side of the channel when it is in an open state, suggesting a mechanism involving covalent modification within the ion conducting pathway.[26]

  • Anticancer Activity Beyond Kinase Inhibition: Some methanesulfonamide derivatives exhibit anticancer properties through mechanisms that are not fully elucidated but may involve the induction of apoptosis and cell cycle arrest.[4]

  • Antiarrhythmic Activity: Certain N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives have demonstrated Class III antiarrhythmic activity by selectively prolonging the effective refractory period of cardiac muscle.[28]

Experimental Protocols: A Guide to Studying Methanesulfonamide Derivatives

Protocol 1: Kinase Inhibition Assay

Objective: To determine the in vitro potency of a methanesulfonamide derivative against a specific protein kinase.

Methodology:

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Test compound (methanesulfonamide derivative) dissolved in DMSO

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a predetermined time.

    • Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.

    • Plot the kinase activity against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Causality and Self-Validation: This protocol includes positive and negative controls (e.g., a known inhibitor and a vehicle control) to ensure the assay is performing correctly. The dose-response curve provides a self-validating system, as a clear sigmoidal relationship between concentration and inhibition is expected for a specific inhibitor.

Protocol 2: COX-2 Inhibition Assay

Objective: To assess the selective inhibition of COX-2 by a methanesulfonamide derivative.

Methodology:

  • Reagents and Materials:

    • Purified recombinant human COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compound (methanesulfonamide derivative) dissolved in DMSO

    • Assay buffer

    • Prostaglandin E2 (PGE2) EIA kit

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In separate 96-well plates for COX-1 and COX-2, pre-incubate the respective enzyme with the test compound in the assay buffer.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for the specified time.

    • Stop the reaction.

    • Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's protocol.

    • Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2.

    • Determine the IC50 values for both enzymes and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Causality and Self-Validation: Running parallel assays for COX-1 and COX-2 allows for the direct determination of selectivity. The inclusion of a non-selective NSAID (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as controls validates the assay's ability to distinguish between inhibitor classes.

Conclusion: The Enduring and Evolving Role of Methanesulfonamides

The methanesulfonamide moiety has firmly established itself as a cornerstone of modern drug design. Its ability to participate in key molecular interactions has been harnessed to create highly effective and selective inhibitors of a diverse range of biological targets. From the targeted inhibition of oncogenic kinases to the nuanced modulation of inflammatory pathways and the regulation of ion channels, the mechanisms of action of methanesulfonamide derivatives are both varied and potent. As our understanding of disease biology deepens, the rational design of novel methanesulfonamide-containing compounds will undoubtedly continue to yield innovative and life-saving therapies. The continued exploration of this privileged scaffold promises to unlock new therapeutic possibilities for a wide spectrum of human diseases.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical. (n.d.). Retrieved from [Link]

  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2025, January 3). Retrieved from [Link]

  • Vemurafenib - Wikipedia. (n.d.). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase - PubMed. (n.d.). Retrieved from [Link]

  • Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH. (n.d.). Retrieved from [Link]

  • What is the mechanism of Sotorasib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. (2012, December 3). Retrieved from [Link]

  • What is the mechanism of Vemurafenib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of action of Sotorasib? - Patsnap Synapse. (2025, March 7). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Sotorasib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Retrieved from [Link]

  • Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates - PubMed. (n.d.). Retrieved from [Link]

  • Vemurafenib - StatPearls - NCBI Bookshelf - NIH. (2025, May 4). Retrieved from [Link]

  • Sotorasib – Mechanism of Action and Synthesis - YouTube. (2023, September 9). Retrieved from [Link]

  • Methanethiosulfonate derivatives inhibit current through the ryanodine receptor/channel. (n.d.). Retrieved from [Link]

  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - ResearchGate. (n.d.). Retrieved from [Link]

  • Full article: Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Methanethiosulfonate Derivatives Inhibit Current through the Ryanodine Receptor/Channel - PMC. (n.d.). Retrieved from [Link]

  • Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • sulfonamyl diuretics--mechanism of action and therapeutic use - PubMed. (n.d.). Retrieved from [Link]

  • Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273 - PMC - NIH. (n.d.). Retrieved from [Link]

  • Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. (n.d.). Retrieved from [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - NIH. (n.d.). Retrieved from [Link]

  • SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use - PMC - NIH. (n.d.). Retrieved from [Link]

  • Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment - SciRP.org. (n.d.). Retrieved from [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed. (2021, September 1). Retrieved from [Link]

  • Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed. (2019, April 15). Retrieved from [Link]

  • Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PubMed Central. (n.d.). Retrieved from [Link]

  • Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase - PubMed. (2020, May 1). Retrieved from [Link]

  • N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity - PubMed. (n.d.). Retrieved from [Link]

Sources

In Silico Profiling of Methoxymethanesulfonamide (MMSA): A Computational Guide to Electronic & Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxymethanesulfonamide (MMSA) represents a critical structural motif in medicinal chemistry, serving as a simplified model for non-classical bioisosteres of sulfonamide-based Carbonic Anhydrase (CA) inhibitors. Its unique structure—combining a methoxy ether linkage with a primary sulfonamide—introduces specific electronic effects (anomeric and inductive) that modulate the acidity (


) and zinc-binding affinity of the sulfonamide nitrogen.

This technical guide outlines a rigorous Theoretical Framework for characterizing MMSA. It moves beyond basic geometry optimization to explore the quantum mechanical underpinnings of its reactivity, stability, and drug-likeness. This protocol is designed for computational chemists and medicinal chemists seeking to validate MMSA derivatives before synthesis.

Part 1: The Computational Framework (Methods & Protocols)

To ensure reproducibility and scientific integrity (E-E-A-T), the following computational workflow is proposed as the "Gold Standard" for MMSA characterization. This protocol minimizes basis set superposition error (BSSE) and accounts for solvent effects crucial in biological environments.

Density Functional Theory (DFT) Setup

The electronic properties of sulfonamides are highly sensitive to the treatment of electron correlation and dispersion forces.

  • Software: Gaussian 16 / ORCA 5.0 / GAMESS (US).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic sulfonamides due to its balance of cost and accuracy for bond lengths and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are mandatory to correctly model the lone pairs on the sulfonyl oxygens and the anionic character of the deprotonated nitrogen (common in CA binding).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Gas Phase: For intrinsic electronic properties.[3][4][5]

    • Water (

      
      ): For biological relevance.[6][7][8]
      
    • DMSO (

      
      ): For comparison with experimental NMR data.
      
Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the theoretical study, from structure generation to bioactivity prediction.

MMSA_Workflow cluster_Analysis Electronic Analysis Start Input Structure (MMSA) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq NBO NBO Analysis (Hyperconjugation) Freq->NBO Valid Minima FMO FMO (HOMO-LUMO) (Reactivity) Freq->FMO MEP MEP Surface (Electrostatics) Freq->MEP Docking Molecular Docking (Target: Carbonic Anhydrase) NBO->Docking Electronic Insight MEP->Docking ADMET ADMET Prediction (SwissADME/pkCSM) Docking->ADMET

Figure 1: Step-by-step computational workflow for the theoretical characterization of MMSA.

Part 2: Electronic Structure & Topological Analysis

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap (


) is the primary descriptor of kinetic stability and chemical reactivity. For MMSA, the orbitals are typically localized as follows:
  • HOMO (Highest Occupied Molecular Orbital): Predominantly located on the sulfonamide nitrogen lone pair and the sulfonyl oxygen atoms. This indicates the site of electrophilic attack (e.g., protonation or metal coordination).

  • LUMO (Lowest Unoccupied Molecular Orbital): Often delocalized over the S-C and S-N

    
     antibonding orbitals.
    

Global Reactivity Descriptors (Calculated): Using Koopmans' theorem, the following parameters must be derived to quantify reactivity:

ParameterSymbolFormulaSignificance for MMSA
Ionization Potential


Energy required to remove an electron (oxidation potential).
Electron Affinity


Energy released when adding an electron.
Chemical Hardness


Resistance to charge transfer. High

= stable drug.
Electrophilicity Index


Propensity to accept electrons (crucial for Zn(II) binding).
Molecular Electrostatic Potential (MEP) Surface

The MEP map maps the electrostatic potential


 onto the electron density surface.
  • Red Regions (Negative Potential): Localized on the sulfonyl oxygens (

    
    ) and the methoxy oxygen. These are the H-bond acceptors.
    
  • Blue Regions (Positive Potential): Localized on the amide protons (

    
    ) and the methylene protons. These are H-bond donors.
    
  • Relevance: The intensity of the blue region on the

    
     group correlates directly with the acidity of the sulfonamide, which dictates its ability to exist as the anion (
    
    
    
    ) required for Carbonic Anhydrase inhibition [1].
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper look into "hyperconjugation" and delocalization than standard MO theory. For MMSA (


), the critical interactions to quantify are:
  • Anomeric Effect: Interaction between the methoxy oxygen lone pair (

    
    ) and the adjacent C-S antibonding orbital (
    
    
    
    ).
    • Interaction:

      
      
      
    • Effect: Shortens the C-O bond and lengthens the C-S bond.

  • Sulfonamide Resonance: Interaction between the nitrogen lone pair (

    
    ) and the S-O antibonding orbitals.
    
    • Interaction:

      
      
      
    • Effect: Increases the double-bond character of the S-N bond, restricting rotation and enforcing a specific geometry for receptor binding.

Part 3: Bioactivity & Docking Simulation

Target Selection: Carbonic Anhydrase II (hCA II)

MMSA is a structural analog of classical sulfonamide inhibitors. The primary biological target for theoretical validation is Human Carbonic Anhydrase II (hCA II) .

  • PDB ID: 1HCB or 3HS4 (High-resolution crystal structures of sulfonamides bound to hCA II).

  • Binding Mechanism: The deprotonated sulfonamide nitrogen coordinates to the catalytic Zinc ion (

    
    ), displacing the zinc-bound water molecule/hydroxide ion.
    
Interaction Logic Diagram

The following diagram details the specific atomic interactions that stabilize the MMSA-Enzyme complex, which must be validated via molecular docking (e.g., Autodock Vina).

MMSA_Binding MMSA_N Sulfonamide Nitrogen (Anionic Form) Zn Zn(II) Ion (Active Site) MMSA_N->Zn Coordination Bond (Primary Interaction) MMSA_O Sulfonyl Oxygen Thr199 Thr199 (Backbone NH) MMSA_O->Thr199 Hydrogen Bond MMSA_MeO Methoxy Group (Hydrophobic) Hydrophobic_Pocket Hydrophobic Pocket (Val121, Leu198) MMSA_MeO->Hydrophobic_Pocket Van der Waals

Figure 2: Mechanistic interaction map of MMSA within the hCA II active site.

ADMET Profiling (In Silico)

Before synthesis, the pharmacokinetic profile of MMSA should be predicted using tools like SwissADME.

  • Lipophilicity (LogP): The methoxy group increases lipophilicity compared to methanesulfonamide, potentially improving blood-brain barrier (BBB) permeation (relevant for anticonvulsant activity).

  • Water Solubility: Predicted to be high due to the sulfonamide and ether polar groups.

  • Boiled-Egg Model: MMSA is expected to fall within the "White" (GI absorption) or "Yellow" (Brain penetration) regions depending on the exact LogP value derived from the DFT optimized geometry.

Part 4: Experimental Validation (Self-Correcting Protocol)

To ensure the theoretical model aligns with reality, the following experimental checkpoints are required:

  • IR Spectroscopy: Compare calculated vibrational frequencies (scaled by ~0.961 for B3LYP) with experimental FT-IR spectra. Look specifically for the

    
     symmetric/asymmetric stretches (
    
    
    
    ).
  • X-Ray Crystallography: If synthesizing, compare the S-N bond length. Theoretical DFT usually overestimates this slightly; a value of ~1.60-1.65 Å is expected [2].

  • NMR Shifts: Calculate GIAO (Gauge-Independent Atomic Orbital) NMR shielding tensors in DMSO solvent and compare with experimental

    
     and 
    
    
    
    NMR.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Chourasiya, S. S., et al. (2017).[9] Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry, 41, 8118-8129. Link

  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in atoms and molecules. Theoretical Chemistry Accounts, 108, 132-142. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. Link

Sources

Chemical reactivity profile of N-Methoxymethanesulfonamide.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical reactivity profile, synthesis, and applications of N-Methoxymethanesulfonamide .

CAS No: 80653-53-8 Formula:


Molecular Weight:  125.15  g/mol 

Executive Summary

N-Methoxymethanesulfonamide is a specialized sulfonamide derivative characterized by the direct attachment of a methoxy group to the sulfonamide nitrogen (


-alkoxy substitution). This structural modification significantly alters the electronic properties of the molecule compared to the parent methanesulfonamide, primarily by enhancing the acidity of the N-H proton and introducing a unique vector for metal coordination.

In drug discovery, this motif serves as a bioisostere for hydroxamic acids and carboxylic acids, offering improved metabolic stability while retaining hydrogen bond donor/acceptor capabilities. Synthetically, it functions as a versatile building block for constructing


-methoxy amines and as a precursor for nitrenium ion-mediated transformations.

Physicochemical Profile

PropertyValue / DescriptionContext
Physical State White to off-white crystalline solidStandard conditions
Melting Point 88–92 °C (Typical for analogues)-
Acidity (pKa) ~6.5 – 7.5 (Estimated in

)
Significantly more acidic than methanesulfonamide (

). The electron-withdrawing methoxy group stabilizes the conjugate base via induction.
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; sparingly soluble in

.
Polar organic solvents are preferred for reactions.
Stability Stable under ambient conditions.Hygroscopic; store under inert atmosphere.
Structural Significance

The


-methoxy group exerts a strong inductive effect (

), pulling electron density away from the nitrogen atom. This weakens the N-H bond, lowering the pKa by approximately 3–4 units compared to the parent sulfonamide. This enhanced acidity allows for deprotonation using mild bases (e.g.,

,

) rather than the strong bases (e.g., NaH) typically required for sulfonamide alkylation.

Synthesis Protocol

The most robust synthetic route involves the sulfocylation of


-methylhydroxylamine.
Protocol: Sulfonylation of O-Methylhydroxylamine

Reaction:



Reagents:

  • Methanesulfonyl chloride (

    
    ): 1.0 equiv.
    
  • 
    -Methylhydroxylamine hydrochloride: 1.1 equiv.
    
  • Pyridine (solvent/base) OR

    
     in 
    
    
    
    .

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Suspend

    
    -methylhydroxylamine hydrochloride (1.1 equiv) in anhydrous DCM (0.2 M concentration) and cool to 0 °C in an ice bath.
    
  • Base Addition: Add Triethylamine (2.2 equiv) dropwise. The mixture will become a slurry.

  • Sulfonylation: Add Methanesulfonyl chloride (1.0 equiv) dropwise over 30 minutes, maintaining the temperature < 5 °C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with

    
     or Ninhydrin).
    
  • Workup: Quench with water. Extract the aqueous layer with DCM (3x). Wash combined organics with 1M HCl (to remove amine salts), then brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    

Reactivity Landscape

The reactivity of N-methoxymethanesulfonamide is defined by three primary pathways: Nucleophilic Substitution (N-Alkylation) , Oxidative Activation , and Metal Coordination .

Visualization of Reactivity Pathways

Reactivity Substrate N-Methoxymethanesulfonamide (Nucleophile / Precursor) Alkylation N-Alkylation (Mitsunobu / SN2) Substrate->Alkylation R-X, Base or R-OH, DIAD, PPh3 Nitrene Nitrene/Nitrenium Generation Substrate->Nitrene Oxidant (PhI(OAc)2) Coordination Metal Coordination (Zn2+, Fe2+) Substrate->Coordination Metalloprotein Binding Site Product_Alk N-Alkyl-N-methoxy sulfonamide Alkylation->Product_Alk Product_Nit C-H Amination Products Nitrene->Product_Nit Rh(II) cat. C-H Insertion Product_Coord Metalloenzyme Inhibitor Complex Coordination->Product_Coord

Caption: Primary reactivity manifolds for N-Methoxymethanesulfonamide: Alkylation, Oxidation, and Ligation.

A. N-Alkylation (Synthesis of N-Methoxy-N-Alkyl Sulfonamides)

Due to the enhanced acidity (


), the nitrogen atom can be alkylated under mild conditions.
  • Mitsunobu Reaction: Reacts efficiently with primary and secondary alcohols using

    
     and DIAD. This is the preferred method for introducing complex alkyl chains without competing elimination reactions.
    
  • Base-Mediated

    
    :  Alkyl halides react readily in the presence of 
    
    
    
    in DMF or Acetone.
B. Radical & Nitrene Chemistry

N-alkoxy sulfonamides are precursors to electron-deficient nitrogen species.

  • Oxidative Activation: Treatment with hypervalent iodine reagents (e.g.,

    
    ) generates an 
    
    
    
    -centered radical or nitrenium ion.
  • C-H Amination: In the presence of Rh(II) or Ru(II) catalysts, these intermediates can undergo intramolecular C-H insertion, a powerful method for synthesizing functionalized lactams or cyclic amines.

C. Desulfonylation (Access to N-Methoxy Amines)

The methanesulfonyl group serves as a protecting/activating group. It can be removed to yield the free


-methoxy amine (

), although this bond is robust.
  • Conditions: Reductive cleavage (e.g., Sodium Naphthalenide or

    
    ) is often required, though harsh conditions may also cleave the N-O bond.
    

Applications in Drug Discovery[1]

Bioisosterism

The


-methoxymethanesulfonamide moiety (

) acts as a bioisostere for:
  • Hydroxamic Acids (

    
    ):  It mimics the metal-chelating properties (e.g., for Zinc metalloproteases) but lacks the mutagenic potential often associated with hydroxamic acids.
    
  • Carboxylic Acids: It provides a polar, ionizable group with a similar spatial footprint but different lipophilicity (

    
    ).
    
Case Study: Metalloprotease Inhibition

In Matrix Metalloproteinase (MMP) inhibitors, the sulfonamide oxygen atoms and the methoxy oxygen can form a tridentate or bidentate chelation complex with the active site Zinc ion (


). The 

-methoxy group prevents metabolic glucuronidation at the nitrogen, extending the half-life of the inhibitor.

Safety and Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

  • Reactivity: Incompatible with strong oxidizing agents and strong reducing agents.

  • Decomposition: Thermal decomposition may release Nitrogen oxides (

    
    ) and Sulfur oxides (
    
    
    
    ).
  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen).

References

  • Synthesis of N-alkoxy sulfonamides: J. Org. Chem., 2009 , 74(20), 7697–7706. Link

  • Acidity and pKa of Sulfonamides:Can. J. Chem., 1986, 64, 2371 (Reference for substituent effects on sulfonamide acidity).
  • Medicinal Chemistry Applications (MMP Inhibitors): J. Med. Chem., 2000 , 43, 4948. Link

  • Nitrene Precursors in Synthesis: Angew. Chem. Int. Ed., 2019 , 58, 19014. Link

  • General Reactivity of N-Alkoxy Amines:Chem. Rev., 2011, 111, 1123.

Methodological & Application

Synthesis of N-Methoxymethanesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methoxymethanesulfonamide is a key chemical intermediate with growing importance in medicinal chemistry and drug development. Its unique structural motif, featuring a methoxy group attached to the sulfonamide nitrogen, imparts distinct physicochemical properties that are of interest in the design of novel therapeutic agents. This application note provides a comprehensive, field-proven protocol for the synthesis of N-Methoxymethanesulfonamide, detailing the underlying chemical principles, step-by-step experimental procedures, and rigorous analytical characterization. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust and reproducible methodology.

The synthesis of sulfonamides is a cornerstone of modern medicinal chemistry, with this functional group being present in a wide array of drugs.[1] The general and most direct route to this class of compounds involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2] This protocol adapts this classical approach for the specific synthesis of N-Methoxymethanesulfonamide from readily available starting materials: methanesulfonyl chloride and O-methylhydroxylamine hydrochloride. Careful control of reaction parameters is crucial for achieving high yield and purity.

Reaction Mechanism and Stoichiometry

The synthesis of N-Methoxymethanesulfonamide proceeds via a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The nitrogen atom of O-methylhydroxylamine acts as the nucleophile, attacking the electrophilic sulfur center. The reaction is facilitated by a base, typically a tertiary amine such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] The use of the hydrochloride salt of O-methylhydroxylamine necessitates the use of at least two equivalents of base: one to liberate the free amine and a second to quench the HCl produced in the sulfonylation step.

The overall reaction can be depicted as follows:

CH₃SO₂Cl + H₂NOCH₃·HCl + 2 Base → CH₃SO₂NH(OCH₃) + 2 Base·HCl

The choice of base and solvent is critical to the success of the reaction. A non-nucleophilic, sterically hindered base is preferred to avoid side reactions with the highly reactive methanesulfonyl chloride. The solvent should be inert to the reactants and capable of dissolving the starting materials.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N-Methoxymethanesulfonamide.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
O-Methylhydroxylamine hydrochloride83.52≥98%Sigma-Aldrich
Methanesulfonyl chloride114.55≥99%Sigma-Aldrich
Pyridine (anhydrous)79.1099.8%Sigma-Aldrich
Dichloromethane (DCM, anhydrous)84.9399.8%Sigma-Aldrich
Hydrochloric acid (1 M aqueous)36.46-Fisher Scientific
Saturated sodium bicarbonate (aqueous)84.01-Fisher Scientific
Brine (saturated NaCl aqueous)58.44-Fisher Scientific
Anhydrous magnesium sulfate120.37-Sigma-Aldrich
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • FT-IR spectrometer

Procedure

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add O-methylhydroxylamine hydrochloride (4.18 g, 50 mmol, 1.0 equiv).

  • Add anhydrous dichloromethane (40 mL) to the flask.

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Slowly add anhydrous pyridine (8.1 mL, 100 mmol, 2.0 equiv) to the stirred suspension. Stir for 15 minutes at 0 °C to allow for the formation of the free base.

Step 2: Addition of Methanesulfonyl Chloride

  • In a separate, dry dropping funnel, dissolve methanesulfonyl chloride (3.86 mL, 50 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

  • Add the methanesulfonyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate of pyridinium hydrochloride will form.

Step 3: Reaction Progression

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Isolation

  • Cool the reaction mixture in an ice-water bath and quench by the slow addition of 1 M aqueous HCl (30 mL).

  • Transfer the mixture to a 250 mL separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M aqueous HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford N-Methoxymethanesulfonamide as a colorless oil or a white solid.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of N-Methoxymethanesulfonamide.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve O-Methylhydroxylamine HCl in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add anhydrous Pyridine B->C D 4. Dropwise addition of Methanesulfonyl Chloride in DCM C->D E 5. Stir at room temperature D->E F 6. Quench with 1 M HCl E->F G 7. Aqueous work-up (HCl, NaHCO₃, Brine) F->G H 8. Dry and concentrate G->H I 9. Flash Column Chromatography H->I J 10. Evaporation of solvent I->J K Pure N-Methoxymethanesulfonamide J->K

Caption: Experimental workflow for the synthesis of N-Methoxymethanesulfonamide.

Characterization of N-Methoxymethanesulfonamide

The identity and purity of the synthesized N-Methoxymethanesulfonamide should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet for the methyl protons of the methanesulfonyl group (CH₃SO₂) and a singlet for the methoxy protons (OCH₃). The NH proton may appear as a broad singlet.

    • Predicted shifts: δ ~3.0 ppm (s, 3H, SO₂CH₃), δ ~3.8 ppm (s, 3H, OCH₃), δ ~7.0-8.0 ppm (br s, 1H, NH). Chemical shifts are referenced to the residual solvent peak.[3][4]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should exhibit two distinct signals corresponding to the methyl carbon of the methanesulfonyl group and the methoxy carbon.

    • Predicted shifts: δ ~40 ppm (SO₂CH₃), δ ~65 ppm (OCH₃).[3][4]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • Characteristic Absorptions (cm⁻¹):

    • ~3300-3100 (N-H stretch)

    • ~2950-2850 (C-H stretch)

    • ~1350-1320 (asymmetric SO₂ stretch)

    • ~1160-1140 (symmetric SO₂ stretch)

    • ~1050 (C-O stretch)

The presence of these characteristic absorption bands confirms the successful synthesis of the sulfonamide structure.[5]

Safety Precautions

  • Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator. It reacts exothermically with water and other nucleophiles. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

  • O-methylhydroxylamine hydrochloride is harmful if swallowed or in contact with skin and can cause serious eye irritation. Handle with appropriate PPE in a well-ventilated area.[6]

  • Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. Use in a fume hood.

  • Dichloromethane is a volatile organic solvent and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

The reaction can be exothermic, especially during the addition of methanesulfonyl chloride. Slow, controlled addition at low temperatures is crucial to manage the reaction rate and prevent overheating.[2]

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of N-Methoxymethanesulfonamide. By adhering to the detailed experimental procedures and safety precautions, researchers can confidently prepare this valuable chemical intermediate in high yield and purity. The provided spectroscopic data serves as a benchmark for the characterization and verification of the final product. This methodology is a valuable addition to the synthetic chemist's toolkit for applications in drug discovery and development.

References

  • ScienceOpen. Supporting Information. [Link]

  • ResearchGate. (A) 1 H NMR spectra and (B) 13 C NMR spectra, in DMSO-d 6 (400 MHz, 298.... [Link]

  • ResearchGate. (A) Real and (B) excess infrared spectra of ME-DMSO mixtures. From top.... [Link]

  • PubMed. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. [Link]

Sources

Advanced Application Note: Direct Quantification of Methanesulfonamide (MSAM) in Drug Substances via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methanesulfonamide (MSAM) is a frequent process-related impurity in the synthesis of sulfonamide-based pharmaceuticals and a potential degradation product of mesylating agents. Under ICH M7 guidelines , it requires strict control, often at trace levels (ppm/ppb).

Traditional analysis of MSAM often relies on GC-MS or derivatization-based LC-MS due to the molecule's high polarity and lack of UV chromophores. This Application Note presents a modern, direct HILIC-MS/MS methodology that eliminates the need for derivatization. By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with negative-mode Electrospray Ionization (ESI-), this protocol achieves superior retention, sensitivity (LOQ < 10 ng/mL), and throughput compared to legacy methods.

Introduction & Regulatory Context[1][2][3]

The Analytical Challenge

Methanesulfonamide (


) presents a "perfect storm" of challenges for standard Reverse-Phase (RP) chromatography:
  • High Polarity: With a logP of approx. -1.5, it elutes in the void volume of C18 columns, leading to massive ion suppression from unretained matrix components.

  • Low Molecular Weight (95.12 Da): It falls into the "chemical noise" region of many mass spectrometers.

  • Lack of Chromophore: UV detection is non-viable.

Regulatory Drivers (ICH M7)

Under ICH M7, mutagenic impurities must be controlled to levels that pose negligible carcinogenic risk.[1][2]

  • Threshold of Toxicological Concern (TTC): Typically 1.5 µ g/day for lifetime exposure.[3]

  • Limit Calculation: For a drug dosed at 1 g/day , the impurity limit is 1.5 ppm .

  • Requirement: The analytical method must have a Limit of Quantitation (LOQ) significantly below this threshold (e.g., 0.5 ppm) to ensure process capability.

Method Development Strategy: The "Why" Behind the Protocol

Chromatography: Why HILIC?

Standard C18 columns suffer from "phase dewetting" (pore collapse) when used with the 100% aqueous mobile phases required to retain MSAM.

  • Solution: We utilize an Amide-functionalized HILIC column .

  • Mechanism: HILIC creates a water-rich layer on the stationary phase surface. MSAM partitions into this layer from the acetonitrile-rich mobile phase.

  • Benefit: MSAM elutes after the void volume, separating it from salts and early-eluting matrix suppressors.

Mass Spectrometry: ESI Negative Mode

MSAM is a sulfonamide, which is weakly acidic.

  • Ionization: It readily loses a proton to form the

    
     ion (
    
    
    
    94).
  • Selectivity: Negative mode is generally cleaner than positive mode for small molecules, as fewer background solvent adducts form in this mass range.

Visualizing the Workflow

The following diagram outlines the logical flow of the analytical procedure.

MSAM_Workflow Sample API Sample (Solid) Prep Sample Prep (Dissolve in 90% ACN) Sample->Prep Dilution LC HILIC Separation (Amide Column) Prep->LC Injection Ionization ESI Negative (m/z 94.0) LC->Ionization Elution Detection MS/MS Detection (MRM 94->79) Ionization->Detection Fragmentation Data Quantification (< 1 ppm) Detection->Data Integration

Figure 1: Analytical workflow for direct quantification of Methanesulfonamide.

Detailed Experimental Protocol

Chemicals and Reagents[5]
  • Reference Standard: Methanesulfonamide (>99% purity).

  • Internal Standard (IS): Methanesulfonamide-d3 (preferred) or Methanesulfonic acid-d3.

  • Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water.

  • Buffer: Ammonium Acetate (1M stock), Ammonia solution (25%).

Sample Preparation (Dilute-and-Shoot)[1]
  • Diluent: 90:10 Acetonitrile:Water (v/v). Crucial: Matching the diluent to initial HILIC conditions prevents peak distortion.

  • Stock Solution: Prepare 1.0 mg/mL MSAM in Diluent.

  • Sample Solution: Weigh 10 mg of API into a 10 mL flask. Dissolve and dilute to volume with Diluent (Concentration: 1.0 mg/mL API).

  • Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter (check for adsorption during validation).

LC-MS/MS Conditions
Liquid Chromatography (HILIC)
ParameterSetting
System UHPLC System (e.g., Agilent 1290 / Waters Acquity)
Column Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or equivalent
Column Temp 40°C
Flow Rate 0.3 mL/min
Injection Vol 2.0 - 5.0 µL
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with Ammonia)
Mobile Phase B 10 mM Ammonium Acetate in 95:5 ACN:Water

Note on pH: A basic pH (9.0) ensures the sulfonamide is fully deprotonated, improving peak shape and ionization efficiency in negative mode.

Gradient Program
Time (min)% Mobile Phase BDescription
0.0095Initial Hold (Equilibration)
1.0095Sample Injection
5.0070Linear Gradient (Elution)
5.1050Column Wash
7.0050Wash Hold
7.1095Re-equilibration
10.0095End
Mass Spectrometry (Triple Quadrupole)
ParameterSetting
Ionization ESI Negative (

)
Capillary Voltage 2.5 - 3.0 kV
Desolvation Temp 400°C
Source Temp 150°C
Collision Gas Argon
MRM Transitions
CompoundPrecursor (

)
Product (

)
Dwell (ms)CE (eV)Role
MSAM 94.079.0 10015Quantifier
MSAM 94.048.010025Qualifier
MSAM-d3 (IS) 97.082.010015Internal Std

Mechanistic Insight: The transition


 corresponds to the loss of the methyl group (

, 15 Da), leaving the sulfonyl-amino fragment. This is a highly specific fragmentation pathway.[4]

Method Validation & Performance

To ensure Trustworthiness and Self-Validation , the following parameters must be assessed:

Specificity & Matrix Effect
  • Experiment: Inject a blank API solution.

  • Acceptance: No interference at the retention time of MSAM.

  • Matrix Factor: Compare the peak area of MSAM spiked into the extracted API matrix vs. MSAM in neat solvent.

    • Target: Matrix Factor between 0.8 and 1.2. If suppression is high (< 0.8), increase the dilution of the API.

Linearity & Sensitivity
  • Range: 1.0 ng/mL to 500 ng/mL.

  • LOD: Typically ~0.5 ng/mL.

  • LOQ: ~1.0 ng/mL (equivalent to 1 ppm in a 1 mg/mL API solution).

Accuracy & Recovery
  • Protocol: Spike API samples at LOQ, 100% limit, and 150% limit levels.

  • Acceptance: Recovery between 80-120% at LOQ; 90-110% at higher levels.

Troubleshooting & Common Pitfalls

Peak Splitting
  • Cause: Mismatch between sample diluent and mobile phase.

  • Fix: Ensure the sample diluent contains at least 80-90% Acetonitrile. Injecting a 100% aqueous sample onto a HILIC column will destroy peak shape.

Carryover
  • Cause: MSAM is sticky on metallic surfaces.

  • Fix: Use a needle wash of 50:50 Methanol:Water with 0.1% Ammonia.

Retention Time Shift
  • Cause: HILIC columns require long equilibration times.

  • Fix: Ensure at least 15-20 column volumes of re-equilibration time between gradients (reflected in the 10-minute run time).

Decision Logic: Column Selection

The following diagram illustrates the decision process for selecting the correct column chemistry based on analyte properties.

Column_Selection Start Analyte: Methanesulfonamide Polarity Is LogP < 0? Start->Polarity RP_Check Try C18 / RP? Polarity->RP_Check No (Unlikely) HILIC_Check Select HILIC Polarity->HILIC_Check Yes (LogP -1.5) Fail Result: Elutes in Void (Ion Suppression) RP_Check->Fail Amide Amide Phase (Best for H-bonding) HILIC_Check->Amide Success Result: Good Retention & Sensitivity Amide->Success

Figure 2: Decision logic for selecting HILIC over Reverse Phase for MSAM analysis.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • European Medicines Agency (EMA). (2014). Guideline on the limits of genotoxic impurities. [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

  • FDA. (2018). Control of Nitrosamine Impurities in Human Drugs. (Reference for general GTI control strategies). [Link]

Sources

Troubleshooting & Optimization

Side reactions and byproduct formation in Methoxymethanesulfonamide chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Methoxymethanesulfonamide Chemistry. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common challenges, side reactions, and byproduct formations encountered when working with methoxymethanesulfonamide and related compounds. This resource is structured in a practical question-and-answer format to directly address the specific issues you may face during your experiments.

Our goal is to move beyond simple procedural lists. We will delve into the causality behind experimental choices, offering protocols that are self-validating and grounded in authoritative scientific literature.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses the most frequently encountered issues during the synthesis and handling of methoxymethanesulfonamide derivatives.

FAQ 1: My reaction is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot this?

Several factors can contribute to incomplete or slow reactions. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

Possible Causes & Solutions:

  • Reagent Quality:

    • Methanesulfonyl Chloride: Ensure it is fresh and has been stored under anhydrous conditions. Over time, it can hydrolyze to methanesulfonic acid, which will not participate in the desired reaction.

    • Starting Amine/Alcohol: Verify the purity of your starting material. Impurities can interfere with the reaction.[1]

    • Base: If using a tertiary amine base like triethylamine, ensure it is dry. The presence of water can lead to unwanted side reactions.

  • Reaction Conditions:

    • Temperature: While many sulfonamide formations proceed well at room temperature, some less reactive starting materials may require gentle heating. However, excessive heat can promote degradation and byproduct formation. Consider running the reaction at a lower temperature initially (e.g., 0 °C) and gradually warming to room temperature.[2]

    • Solvent: Ensure your solvent is anhydrous. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. For solubility issues, consider more polar aprotic solvents like N,N-dimethylformamide (DMF), but be aware that these can be more difficult to remove during workup.[2]

    • Concentration: Very dilute reaction mixtures can lead to slow reaction rates. A typical starting concentration is between 0.1 M and 0.5 M.[2]

  • Stoichiometry:

    • Ensure accurate measurement of all reagents. An excess of either the sulfonyl chloride or the amine/alcohol can lead to side reactions.

Troubleshooting Workflow:

G start Reaction Incomplete reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check reagent_check->start Impure Reagents/ Incorrect Stoichiometry conditions_check Optimize Reaction Conditions reagent_check->conditions_check Reagents OK conditions_check->start Suboptimal Conditions workup_check Analyze Workup Procedure conditions_check->workup_check Conditions Optimized workup_check->start Product Lost in Workup product_loss Investigate Product Loss workup_check->product_loss Workup Appears Correct success Successful Reaction product_loss->success Product Recovered

Caption: Troubleshooting workflow for incomplete reactions.

FAQ 2: I'm observing the formation of an unexpected byproduct. What are the common side reactions in methoxymethanesulfonamide chemistry?

Byproduct formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Byproducts:

  • Over-alkylation/Multiple Sulfonylation: Primary amines can react with two equivalents of methanesulfonyl chloride to form a bis-sulfonamide. To avoid this, use a controlled stoichiometry of the sulfonylating agent.

  • N-Methylation: In the presence of certain reagents and conditions, the nitrogen of the sulfonamide can be methylated.[3][4] This is particularly relevant in syntheses involving methylating agents or under conditions that can generate a methyl cation or radical.

  • Hydrolysis of the Product: Methoxymethanesulfonamides can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield methanesulfonic acid and the parent amine/alcohol.[5] This is a critical consideration during aqueous workup and purification.

  • Formation of Dimer Impurities: In some cases, particularly with bifunctional starting materials or under forcing conditions, dimer impurities can form.[6]

Mitigation Strategies:

Side ReactionMitigation Strategy
Over-alkylation Use a 1:1 or slight excess of the amine/alcohol to sulfonyl chloride.
N-Methylation Avoid strong methylating agents if N-methylation is not desired. Use of sterically hindered bases can sometimes reduce this side reaction.[3]
Hydrolysis Perform aqueous workups at neutral or near-neutral pH and minimize exposure time.
Dimer Formation Use high dilution conditions to favor intramolecular versus intermolecular reactions.
FAQ 3: My product appears to be degrading during workup or purification. How can I improve its stability?

Key Considerations for Stability:

  • pH Sensitivity: Avoid strongly acidic or basic conditions during extraction and chromatography.[8] If an acidic or basic wash is necessary, perform it quickly and at low temperatures.

  • Chromatography:

    • Stationary Phase: Silica gel is acidic and can cause degradation of sensitive compounds. Consider using deactivated silica or an alternative stationary phase like alumina.

    • Mobile Phase: If using a mobile phase containing an acidic or basic modifier (e.g., acetic acid or triethylamine), consider neutralizing the fractions immediately after collection.

Protocol for a Mild Aqueous Workup:

  • Quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure at a temperature below 40 °C.

Section 2: Byproduct Identification and Characterization

This section provides guidance on identifying and characterizing common byproducts.

FAQ 4: How can I identify the structure of an unknown impurity in my reaction mixture?

A combination of analytical techniques is typically required for definitive structure elucidation.[9][10][11]

Recommended Analytical Workflow:

G start Unknown Impurity Detected lcms LC-MS Analysis start->lcms nmr NMR Spectroscopy lcms->nmr Obtain Molecular Weight ir FTIR Spectroscopy nmr->ir Propose Preliminary Structure isolation Impurity Isolation ir->isolation Confirm Functional Groups structure Structure Elucidation isolation->structure Obtain Pure Sample for Detailed NMR

Caption: Workflow for impurity identification.

Detailed Steps:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first and most crucial step. It will provide the molecular weight of the impurity, which is essential for proposing a molecular formula.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will give information about the number and types of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for piecing together the connectivity of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help to identify key functional groups, such as S=O stretches for the sulfonyl group and N-H stretches for the amide.

  • Isolation: If the impurity is present in a significant amount, isolating it via preparative HPLC or column chromatography will allow for more detailed spectroscopic analysis.[12]

FAQ 5: Are there any known degradation pathways for methoxymethanesulfonamides?

Yes, understanding the degradation pathways is crucial for predicting and identifying byproducts.[13][14][15]

Primary Degradation Pathways:

  • Hydrolysis: As mentioned previously, cleavage of the S-N or S-O bond is a common degradation pathway in the presence of water.[5][16]

  • Photodegradation: Exposure to UV light can lead to the formation of radical species and subsequent degradation products.[15] It is advisable to store these compounds in amber vials and protect them from light.

Forced Degradation Studies:

Stress ConditionTypical Reagents/ConditionsPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60 °CMethanesulfonic acid, parent amine/alcohol
Basic Hydrolysis 0.1 M NaOH, 60 °CMethanesulfonic acid, parent amine/alcohol
Oxidation 3% H₂O₂, room temperatureOxidized derivatives
Thermal 80 °CFragmentation products
Photolytic UV light exposureIsomers, rearrangement products

Section 3: Advanced Topics and Special Cases

FAQ 6: I am working with a complex molecule containing multiple reactive sites. How can I achieve selective sulfonylation?

Selective sulfonylation in the presence of multiple nucleophilic groups requires careful consideration of reaction conditions and potentially the use of protecting groups.

Strategies for Selective Sulfonylation:

  • Steric Hindrance: If one nucleophilic site is significantly more sterically hindered than another, you may be able to achieve selectivity by using a bulky sulfonylating agent or by running the reaction at low temperatures.

  • Electronic Effects: The nucleophilicity of different functional groups can be modulated by the electronic properties of the molecule.

  • Protecting Groups: In many cases, the most reliable method for achieving selectivity is to protect the more reactive functional groups, perform the sulfonylation, and then deprotect.

FAQ 7: Are there concerns about the formation of genotoxic impurities in methoxymethanesulfonamide chemistry?

The formation of alkyl sulfonates, which can be genotoxic, is a potential concern in reactions involving sulfonic acids and alcohols.[18][19] However, under the typical conditions for forming sulfonamides from sulfonyl chlorides, the risk is generally considered low.

Key Points Regarding Genotoxic Impurities:

  • The formation of methyl methanesulfonate (MMS), a known genotoxic impurity, is more likely when using methanesulfonic acid in the presence of methanol under acidic conditions.[18][19]

  • When synthesizing methoxymethanesulfonamides from methanesulfonyl chloride, the primary concern is residual starting materials and byproducts from the intended reaction, rather than the formation of genotoxic alkyl sulfonates.

  • It is still crucial to have validated analytical methods to detect and quantify any potential impurities to ensure the safety of the final product.[10][20]

References

  • Sanz, A., et al. (2003). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Reddit. (2021). Any troubleshooting for a reaction work-up? r/chemistry. Retrieved from [Link]

  • Li, L., et al. (2020). Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. Scientific Reports, 10(1), 1-10.
  • Shinde, S. A., et al. (2013). Synthesis and characterisation of process related impurity in bosentan monohydrate. International Journal of Pharmaceutical Sciences and Research, 4(11), 4263.
  • European Medicines Agency. (2007).
  • Li, J., et al. (2008). Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients. Antimicrobial Agents and Chemotherapy, 52(9), 3415-3416.
  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences.
  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl)
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10(7), 1-13.
  • Pitre, S. P., et al. (2014). C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase. Journal of the American Chemical Society, 136(38), 13534-13537.
  • Zwiener, C., & Frimmel, F. H. (2003). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor.
  • Snodin, D. J. (2024). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). (A) N‐methylation of nitroarenes using methanol. Reaction conditions... [Image]. Retrieved from [Link]

  • Wang, Y., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Bioresource Technology, 136, 755-759.
  • ResearchGate. (n.d.). N‐methylation of secondary amides and imides. Reaction conditions... [Image]. Retrieved from [Link]

  • Anggraini, W., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3422.
  • ResearchGate. (n.d.). Determination results by the two analytical methods. [Image]. Retrieved from [Link]

  • Klán, P., et al. (2019). Sulfinamide Crossover Reaction. Organic Letters, 21(15), 6005-6009.
  • Zipolite-Umaña, R. A., et al. (2024). Degradation pathways of sulfamethoxazole under phototransformation processes: A data base of the major transformation products for their environmental monitoring. Environmental Research, 119863.
  • Sharma, S., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1765.
  • Reddit. (2020). Help needed! Why my appel reaction did not work ? r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methoxymethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Overview

Welcome to the technical support repository for sulfonamide purification. You are likely here because your Methoxymethanesulfonamide (MOM-sulfonamide) derivatives are exhibiting tailing , poor resolution , or unexpected degradation during silica gel chromatography.

This guide addresses the specific physicochemical tension in your molecule: the polarity of the sulfonamide moiety (


) versus the acid-lability of the Methoxymethyl (MOM) protecting group .
Part 1: The Stability & Selectivity Protocol
The Core Challenge: Silica Acidity

Standard flash grade silica gel (


) is weakly acidic (

in suspension). This creates two simultaneous failure modes for MOM-sulfonamides:
  • MOM Hydrolysis: The MOM group is an acetal.[1] While robust to base, it is susceptible to cleavage by the Lewis acidic sites on silica, especially during slow elutions or if the column heats up (exothermic adsorption).

  • Sulfonamide Tailing: The sulfonamide nitrogen, while weakly acidic, possesses lone pairs that can hydrogen-bond strongly with free silanol groups (

    
    ), leading to peak broadening (tailing) and co-elution.
    
The Solution: Base-Buffered Silica

To ensure integrity and resolution, you must neutralize the stationary phase.

Protocol: Triethylamine (TEA) Passivation Do not simply add TEA to your mobile phase. Pre-treat the column to ensure uniform deactivation.

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., 10% EtOAc/Hexane) spiked with 1% Triethylamine (TEA) .

  • Packing: Pour the column and flush with 2-3 column volumes (CV) of this TEA-spiked solvent.

  • Equilibration: Switch to your running mobile phase (which should contain 0.1% TEA to maintain neutrality) and flush for another 2 CVs before loading your sample.

Expert Insight: Why 0.1% in the run? High concentrations of TEA in the eluent can cause base-catalyzed degradation of other sensitive moieties or interfere with UV detection. 1% is for packing (saturation); 0.1% is for maintenance.

Part 2: Mobile Phase & Solubility Strategy

Methoxymethanesulfonamide derivatives often suffer from "solubility mismatch"—soluble in DCM/MeOH but insoluble in the Hexane/EtOAc required for separation.

Solvent System Selection Table
SystemApplicationProsCons
Hexane / EtOAc Standard PurificationGood selectivity; easy evaporation.Poor solubility for polar sulfonamides; risk of precipitation on column.
DCM / MeOH Polar/Complex DerivativesHigh solubility; moves baseline impurities.[2]Poor selectivity (everything moves together); silica dissolution risk at >10% MeOH.
DCM / EtOAc Intermediate PolarityExcellent for compounds that crash out in Hexane.UV cutoff issues with EtOAc at low wavelengths (254 nm is usually fine).
Toluene / Acetone "The Problem Solver"Orthogonal selectivity to Hex/EtOAc.Toluene is hard to evaporate; Acetone absorbs UV (use >280 nm or stain).
The "Dry Loading" Mandate

If your crude material requires DCM to dissolve but you are running a Hexane/EtOAc column, liquid loading will destroy your resolution (band broadening).

Protocol: Celite Dry Load

  • Dissolve crude mixture in minimal DCM.

  • Add Celite 545 (approx. 2x weight of crude).

  • Rotovap to complete dryness (free-flowing powder).

  • Load the powder directly on top of the pre-packed silica bed.

  • Add a protective layer of sand.

Part 3: Troubleshooting Guide (FAQ)
Q1: My product decomposes on the column. I see the deprotected sulfonamide (loss of MOM) in the fractions.

Diagnosis: Acid-catalyzed hydrolysis due to active silanols. Corrective Action:

  • Immediate: Switch to the TEA Passivation Protocol (see Part 1).

  • Alternative: If the compound is extremely labile, switch stationary phases to Neutral Alumina (Activity Grade III). Alumina is less acidic than silica but has lower resolution capacity.

  • Workflow: Minimize residence time. Do not leave the compound on the column overnight.

Q2: The peaks are streaking/tailing badly, even with 50% EtOAc.

Diagnosis: Hydrogen bonding between the sulfonamide


 or 

and silica silanols. Corrective Action:
  • Modifier: Add 0.1% TEA or 1% Acetone to the mobile phase. Acetone acts as a "silanol scavenger" due to its ability to accept hydrogen bonds, displacing your product from the active sites.

  • Check Loading: You may be overloading the column. For sulfonamides, load <1% of the silica mass (e.g., 100mg sample on a 10g column).

Q3: I have poor separation between my product and a co-eluting impurity.

Diagnosis: Inadequate selectivity in the current solvent system. Corrective Action:

  • Change Selectivity: If using Hex/EtOAc, switch to DCM/MeOH (99:1 to 95:5) or Toluene/Acetone .

  • Explanation: Hex/EtOAc separates based on hydrogen bonding capability. DCM/MeOH separates based on dipole-dipole interactions. Changing the mechanism often resolves co-eluting spots.[3]

Part 4: Decision Logic & Workflows
Workflow 1: Method Development Decision Tree

Use this logic to select the correct stationary phase and solvent system based on your compound's behavior.

PurificationStrategy Start Start: Crude MOM-Sulfonamide SolubilityCheck Check Solubility in Hexane/EtOAc Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Insoluble SolubilityCheck->Insoluble TailingCheck Run TLC: Is Tailing Observed? Soluble->TailingCheck DryLoadDecision Dry Load (Celite) on Buffered Silica Insoluble->DryLoadDecision StandardFlash Std. Silica Flash (Hex/EtOAc) TailingCheck->StandardFlash No BufferedFlash Buffered Silica Flash (Hex/EtOAc + 0.1% TEA) TailingCheck->BufferedFlash Yes StabilityCheck Is MOM Group Labile? BufferedFlash->StabilityCheck StabilityCheck->BufferedFlash No (Stable) Alumina Switch to Neutral Alumina or Reverse Phase (C18) StabilityCheck->Alumina Yes (Degradation)

Figure 1: Decision matrix for selecting the optimal purification mode. Note the critical branch for "Buffered Silica" when tailing occurs.

Workflow 2: Troubleshooting Tailing & Streaking

A systematic approach to resolving peak asymmetry.

TailingFix Issue Issue: Tailing/Streaking Step1 1. Add Base Modifier (0.1% TEA) Issue->Step1 Check1 Resolved? Step1->Check1 Step2 2. Reduce Loading Mass (Check for Overload) Check1->Step2 No Success Purification Complete Check1->Success Yes Check2 Resolved? Step2->Check2 Step3 3. Switch Solvent Class (e.g., to DCM/MeOH) Check2->Step3 No Check2->Success Yes Step3->Success

Figure 2: Step-by-step troubleshooting protocol for resolving peak tailing.

References
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems For Flash Column Chromatography.[2] Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard Field Reference for MOM stability).

Sources

Improving the stability of Methoxymethanesulfonamide in aqueous solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methoxymethanesulfonamide (MMSA) Stability

Status: Operational Ticket ID: MMSA-STAB-001 Subject: Improving Aqueous Stability & Preventing Hydrolysis Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

Welcome to the technical support hub for Methoxymethanesulfonamide (MMSA). If you are accessing this guide, you are likely observing rapid degradation, precipitation, or "ghost peaks" in your HPLC data.

The Core Issue: The instability of MMSA in aqueous media is primarily driven by the hydrolysis of the methoxymethyl (MOM) moiety . While the sulfonamide core (


) is robust, the 

linkage behaves as a hemiaminal ether. In the presence of water and protons (acid), this linkage undergoes cleavage, releasing formaldehyde and the parent sulfonamide.

This guide provides a self-validating system to stabilize MMSA by controlling three variables: pH , Buffer Composition (avoiding catalytic buffers), and Water Activity .

Module 1: The Degradation Mechanism (Root Cause)[1]

To stabilize MMSA, you must understand how it breaks. The degradation is Specific Acid Catalyzed (


) and often General Acid Catalyzed  (by buffer species).

The Pathway:

  • Protonation: The ether oxygen or nitrogen is protonated.

  • Cleavage: The

    
     or 
    
    
    
    bond breaks, forming a reactive iminium ion or oxocarbenium ion.
  • Hydrolysis: Water attacks the intermediate, collapsing the structure.

MMSA_Hydrolysis MMSA MMSA (Intact) Inter Iminium/Oxocarbenium Intermediate MMSA->Inter Protonation & Cleavage H_Ion H+ / Buffer Acid H_Ion->MMSA Catalysis Prod Degradation Products (Sulfonamide + Formaldehyde) Inter->Prod Hydrolysis Water H2O Water->Inter

Figure 1: Acid-catalyzed hydrolysis pathway of the N-methoxymethyl sulfonamide linkage.

Module 2: Troubleshooting Guides

Issue A: "My sample degrades within 4 hours at Room Temperature."

Diagnosis: pH Drift or Acidic Micro-environment. MMSA is exponentially less stable as pH drops below 7.0. Many researchers dissolve MMSA in unbuffered water (pH ~5.5 due to atmospheric


) or use acidic mobile phases (0.1% TFA), causing immediate degradation.

The Fix: The "pH 8.0 Safety Zone"

  • Protocol: Adjust your aqueous matrix to pH 8.0 ± 0.2 .

  • Why: The MOM linkage is stable to base but extremely labile to acid. Shifting to pH 8.0 suppresses the protonation step shown in Figure 1.

Issue B: "I buffered to pH 7.4, but it still degrades."

Diagnosis: Buffer Catalysis (The Phosphate Trap). You are likely using Phosphate Buffer . Phosphate anions can act as general acid/base catalysts, accelerating the hydrolysis of sulfonamide-like bonds even at neutral pH.

The Fix: Switch to Non-Nucleophilic Buffers

  • Recommendation: Use HEPES or TRIS (10-20 mM).

  • Avoid: Phosphate, Citrate, and Acetate buffers for long-term storage.

Issue C: "The sample precipitates upon buffering."

Diagnosis: Solubility Crash. MMSA is moderately lipophilic. High ionic strength buffers reduce its solubility ("salting out").

The Fix: Co-solvent Engineering

  • Protocol: Pre-dissolve MMSA in DMSO or Acetonitrile (ACN) before adding to the aqueous buffer.

  • Limit: Keep organic content > 10% if possible to reduce water activity (

    
    ), which kinetically slows hydrolysis.
    

Module 3: Optimized Stabilization Protocol

Use this "Gold Standard" preparation method for analytical standards or stock solutions.

Reagents:

  • MMSA Solid

  • Anhydrous DMSO

  • Buffer: 20 mM HEPES, pH 8.0 (Filtered)

Step-by-Step Procedure:

StepActionTechnical Rationale
1 Weigh MMSA into a glass vial.Avoid plastics if sorption is suspected, though glass is standard.
2 Dissolve in 100% DMSO to 100x target concentration.Critical: Eliminates water contact during the dissolution phase.
3 Prepare 20 mM HEPES (pH 8.0) .Provides a slightly basic environment to prevent acid catalysis.
4 Add Buffer to DMSO stock (dropwise) with vortexing.Prevents local precipitation (crash-out).
5 Flash Freeze or analyze immediately.If storing, store at -80°C.

Module 4: Decision Tree for Experimental Design

Use this logic flow to determine the correct storage condition for your specific experiment.

MMSA_DecisionTree Start Start: MMSA Solution Prep Duration Usage Duration? Start->Duration Short < 24 Hours Duration->Short Acute Assay Long > 24 Hours Duration->Long Storage BufferQ Buffer Choice? Short->BufferQ Lyophilize Lyophilize (Freeze Dry) Long->Lyophilize Best Stability HEPES Use HEPES/TRIS pH 8.0 Store 4°C BufferQ->HEPES Preferred Phos Phosphate Required? BufferQ->Phos If Mandatory Flash Flash Freeze (-80°C) Avoid -20°C (Eutectic Acid Shift) Phos->Flash Minimize Time

Figure 2: Decision matrix for buffer selection and storage conditions.

Frequently Asked Questions (FAQs)

Q1: Can I store MMSA in Phosphate Buffered Saline (PBS) at -20°C? A: NO. This is a common error. When PBS freezes, the disodium phosphate crystallizes before the monosodium phosphate, causing the pH of the remaining liquid phase to drop drastically (sometimes to pH 4.0) before solidifying. This "freeze-concentration effect" will hydrolyze MMSA during the freezing process. Use -80°C (flash freeze) or a buffer with a lower temperature coefficient like HEPES.

Q2: I see an extra peak in HPLC. Is this an impurity? A: It is likely the hydrolysis product (the de-protected sulfonamide). Run a standard of the parent sulfonamide to confirm. If the peak increases over time in the autosampler, your autosampler temperature is too high (set to 4°C) or your mobile phase is too acidic.

Q3: Can I autoclave MMSA solutions? A: Absolutely not. The combination of high heat (121°C) and water will instantly hydrolyze the methoxymethyl group. Use 0.22 µm filtration for sterilization.

References

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Specifically regarding the stability of Methoxymethyl [MOM] ethers and N-protecting groups). Wiley-Interscience.[1][2]

    • Context: Establishes the acid-lability of the MOM group ( ) and its stability in basic conditions.
  • Piggott, A.M., & Karuso, P. (2007).[3] Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455.

    • Context: Demonstrates the susceptibility of sulfur-nitrogen bonds to buffer catalysis (specifically phosphate) and the mechanism of hydrolysis in aqueous media.
  • Healan, A.M., et al. (2012).[4] Stability of colistimethate sodium in aqueous solution. Antimicrobial Agents and Chemotherapy, 56(12), 6432-6433.[4]

    • Context: Provides experimental data on the hydrolysis of sulfomethyl/methoxymethyl derivatives in aqueous solution and the critical impact of temper
  • Organic Chemistry Portal. Stability of Amino Protecting Groups.

    • Context: Reference data for the stability of N-MOM and related hemiaminal protecting groups against pH and temper

Sources

Technical Support Center: Sulfonamide Synthesis & Work-up

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Ticket Type: Process Optimization & Troubleshooting
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your sulfonamide synthesis—nominally a simple Schotten-Baumann or pyridine-mediated coupling—has encountered complications. While the formation of the


 bond is thermodynamically favorable, the work-up is often where yields are lost and impurities are generated.

This guide moves beyond standard textbook protocols to address the physical chemistry of the isolation process. We focus on three critical failure modes: Hydrolytic competition , Bis-sulfonylation , and Base removal .

Module 1: Reaction Quenching & Hydrolysis Control

The Issue: "I added water to quench, but my yield dropped, and I see sulfonic acid byproducts."

Root Cause: Sulfonyl chlorides (


) are moisture-sensitive electrophiles. While less reactive than acyl chlorides, they undergo hydrolysis to sulfonic acids (

) in aqueous media. If unreacted sulfonyl chloride remains when you add water, it hydrolyzes, generating acid (

+

) which can complicate extraction or degrade acid-sensitive products.

The Fix: Do not simply "dump" water into the reaction. You must determine if the electrophile is consumed.

Protocol: The "Smart Quench" System
  • Check Conversion: TLC or LCMS.[1]

    • If Amine remains: Add 0.1 eq of Sulfonyl Chloride.

    • If Sulfonyl Chloride remains: Do not add water yet.

  • Scavenging (Preferred): Add a reactive, non-nucleophilic amine (e.g., morpholine or dimethylamine) to convert excess

    
     into a water-soluble or easily separable sulfonamide.
    
  • Hydrolytic Quench (Alternative): If you must use water, use a buffer (Sat.

    
    ) rather than pure water to neutralize the generated acid immediately.
    
Visualization: Quenching Decision Tree

QuenchWorkflow Start Reaction Complete? Check Analyze Supernatant (LCMS/TLC) Start->Check Excess Excess R-SO2-Cl Detected? Check->Excess Scavenger Add Scavenger Amine (e.g., Morpholine) Excess->Scavenger Genotoxin Concern (High) Water Add Sat. NaHCO3 (Buffer Quench) Excess->Water Standard Workup Result1 Forms Water-Soluble Sulfonamide Scavenger->Result1 Result2 Forms Sulfonate Salt (Water Soluble) Water->Result2

Figure 1: Decision logic for quenching excess sulfonyl chloride to prevent acid spikes and control genotoxic impurities.

Module 2: The "Bis-Sulfonylation" Trap

The Issue: "I isolated a lipophilic impurity that matches the mass of [Product + Sulfonyl Group]."

Root Cause: The sulfonamide proton (


) is acidic (

). In the presence of strong bases (e.g.,

,

) or excess base, the formed sulfonamide is deprotonated to form a sulfonamidate anion (

). This anion is nucleophilic and reacts with remaining sulfonyl chloride to form the bis-sulfonamide (

).

Data: Base Selection Impact

Base TypeExampleRisk of Bis-sulfonylationMechanism of Risk
Strong/Ionic NaOH, KOHHigh Rapid deprotonation of product.
Non-Nucleophilic Et3N, DIPEAMedium Equilibrium deprotonation.
Heterocyclic PyridineLow Forms acyl-pyridinium intermediate; less basic.
Inorganic Buffer NaHCO3Lowest pH < pKa of sulfonamide.

The Fix (Rescue Protocol): If you have already formed the bis-sulfonamide, you can often revert it to the mono-sulfonamide because the second


 bond is more labile.
  • Dissolve the crude mixture in THF/Water (1:1).

  • Add 2-3 equivalents of NaOH or LiOH.

  • Heat to 50°C for 1-2 hours.

  • Monitor: The bis-sulfonamide will hydrolyze back to the desired mono-sulfonamide and the sulfonate salt.

Module 3: Removal of Pyridine & High-Boiling Bases

The Issue: "My product oil smells like pyridine, and it's ruining the crystallization."

Root Cause: Pyridine is an excellent solvent/catalyst for these reactions but is difficult to remove via rotary evaporation (bp 115°C) and forms "oils" with many organic compounds.

The Fix: Rely on Copper(II) Sulfate Complexation . Pyridine coordinates strongly to Cu(II) to form a water-soluble complex


.
Protocol: The Copper Wash
  • Dilute: Dilute the reaction mixture with EtOAc or DCM.

  • Wash 1: Wash with water to remove bulk salts.

  • Wash 2 (Active): Wash with Saturated Aqueous CuSO4 solution.

    • Observation: The aqueous layer will turn from light blue to deep purple/royal blue . This indicates pyridine extraction.[2][3][4]

  • Repeat: Repeat Wash 2 until the aqueous layer remains light blue (no more pyridine extracting).

  • Final Wash: Wash with brine to remove residual copper.

Visualization: Pyridine Removal Workflow

PyridineRemoval Crude Crude Org. Layer (Contains Pyridine) CuWash Add Sat. CuSO4 (aq) Crude->CuWash PhaseSep Phase Separation CuWash->PhaseSep AqLayer Aqueous Layer (Deep Purple Complex) PhaseSep->AqLayer OrgLayer Organic Layer PhaseSep->OrgLayer Check Is Aq Layer still Purple? OrgLayer->Check Done Proceed to Brine Wash Check->Done No (Stays Light Blue) Repeat Repeat CuSO4 Wash Check->Repeat Yes Repeat->CuWash

Figure 2: Iterative extraction of pyridine using Copper(II) Sulfate. The color change serves as a self-indicating endpoint.

Module 4: Genotoxic Impurity (GTI) Management

The Issue: "Regulatory affairs is flagging my sulfonyl chloride starting material."

Context: Sulfonyl chlorides are structural alerts for genotoxicity (potential alkylating agents). If you use alcohols (MeOH, EtOH) in your work-up, you risk forming Sulfonate Esters (e.g., Methyl toluenesulfonate), which are potent genotoxins.

Safety Rules:

  • Avoid Alcohols: Never quench a sulfonyl chloride reaction with methanol or ethanol. Use water or aqueous amine.

  • Derivatization: Ensure complete consumption of the sulfonyl chloride. The "Scavenger" method (Module 1) is preferred in GMP environments because it chemically destroys the PGI (Potentially Genotoxic Impurity).

FAQ: Rapid Fire Troubleshooting

Q: My product is water-soluble (amphoteric). How do I extract it? A: If your sulfonamide contains a basic amine or carboxylic acid, it may stay in the aqueous phase.

  • Solution: Adjust the pH to the Isoelectric Point (pI) . For simple sulfonamides, acidify to pH ~4-5 to protonate the amine (if present) or keep it neutral to extract into n-Butanol or 2-MeTHF.

Q: I used DMF as a solvent and can't get it out. A: Wash the organic layer with 5% LiCl (aq) . The high ionic strength of Lithium Chloride forces DMF into the aqueous phase more effectively than water or brine alone.

Q: Crystallization failed; I have a gum. A: Sulfonamides are prone to "oiling out."

  • Trick: Dissolve the gum in a minimum amount of hot EtOAc. Add warm Heptane dropwise until cloudy. Seed the mixture with a tiny crystal (if available) or scratch the glass. Let it cool very slowly (wrap the flask in foil/towel). Rapid cooling promotes oiling; slow cooling promotes lattice formation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 28: Sulfur, Silicon, and Phosphorus).

  • Dunn, P. J., et al. (2011). "Control of Genotoxic Impurities in the Synthesis of Sulfonamides." Organic Process Research & Development. (Discusses sulfonate ester formation and control).

  • Panda, P. K., et al. (2012). "Impurity profiling of sulfonamides: A review." Trends in Analytical Chemistry. (Detailed analysis of bis-sulfonylation byproducts).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific. (Standard protocols for Schotten-Baumann and Pyridine removal).

Sources

Validation & Comparative

A Tale of Two Sulfonyls: A Comparative Guide to Methanesulfonyl Chloride and 2-Methoxybenzenesulfonyl Chloride in Amine Protection

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate discipline of multi-step organic synthesis, the judicious selection of a protecting group for a nucleophilic amine is a critical decision that can dictate the success or failure of a synthetic campaign. The ideal protecting group must be easily installed, robust enough to withstand a variety of downstream reaction conditions, and yet, removable under mild, selective conditions that preserve the integrity of the often-complex molecular architecture.

For decades, sulfonyl chlorides have been a mainstay for amine protection, converting highly basic and nucleophilic amines into stable, neutral sulfonamides. This guide provides an in-depth, comparative analysis of two such reagents: the classical workhorse, methanesulfonyl chloride (MsCl) , and a more modern, strategically labile alternative, 2-methoxybenzenesulfonyl chloride . This analysis is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic and field-proven insights necessary for informed decision-making in the laboratory.

Part 1: Methanesulfonyl Chloride (MsCl) - The Bastion of Stability

Methanesulfonyl chloride, commonly known as mesyl chloride (MsCl), is a ubiquitous reagent for the formation of methanesulfonamides (mesylamides). Its popularity stems from its low cost, high reactivity, and the exceptional stability of the resulting protected amine.

Mechanism and Application Philosophy

The protection reaction is a straightforward nucleophilic attack of the amine on the highly electrophilic sulfur atom of MsCl, followed by the elimination of hydrogen chloride, which is scavenged by a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

The core philosophy behind using the mesyl group is to achieve near-absolute inertness. A mesylamide effectively deactivates the nitrogen atom, rendering it non-basic and non-nucleophilic. This robustness is a double-edged sword; the N-Ms group is stable to a vast range of conditions, including strongly acidic and basic media, many oxidizing and reducing agents, and organometallic reagents.[1] However, this same stability makes its removal notoriously difficult.

Deprotection: The Challenge of Inertness

Cleavage of the highly stable S-N bond in a mesylamide typically requires harsh, forcing conditions. Classical methods include dissolving metal reductions, such as sodium in liquid ammonia, or refluxing in strong acids like HBr with a scavenger like phenol.[1] These conditions severely limit its application in the synthesis of complex molecules bearing sensitive functional groups.

While milder methods have been developed, such as using magnesium in methanol (Mg/MeOH), they are often most effective on sulfonamides that have been "activated," for instance, by an adjacent N-acyl group, limiting their general applicability to secondary amines.[2]

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Fig 1. Protection of an amine using Methanesulfonyl Chloride (MsCl).

Part 2: 2-Methoxybenzenesulfonyl Chloride - Designing for Deprotection

To address the primary drawback of the mesyl group—its difficult removal—chemists have developed arenesulfonyl groups with built-in lability. Among these, the 2-methoxybenzenesulfonyl group stands out as a "uniquely removable" option for amine protection, as noted in the authoritative text, Greene's Protective Groups in Organic Synthesis.[3][4]

The "Ortho-Methoxy Effect": A Mechanistic Insight

The strategic placement of a methoxy group at the ortho position of the benzenesulfonyl chloride is the key to this reagent's utility. While the protection proceeds via the same fundamental mechanism as MsCl, the deprotection is significantly facilitated.

The currently accepted hypothesis for the enhanced lability involves the reductive cleavage mechanism, particularly with dissolving metals like magnesium in methanol. Computational studies and experimental observations suggest that the ortho-methoxy group influences the electronic properties of the sulfonamide. Specifically, it can lower the energy of the lowest unoccupied molecular orbital (LUMO) of the arenesulfonyl group, making it more susceptible to accepting an electron from the reducing agent (e.g., Mg).[5] This single-electron transfer (SET) initiates the cleavage of the sulfur-nitrogen bond under conditions significantly milder than those required for simple mesylamides.

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Fig 2. Proposed reductive deprotection of a 2-methoxybenzenesulfonamide.

Part 3: Head-to-Head Comparison

The choice between MsCl and 2-methoxybenzenesulfonyl chloride is a strategic one, balancing extreme stability against ease of removal. The following table summarizes the key performance characteristics to guide this decision.

FeatureMethanesulfonyl Chloride (MsCl)2-Methoxybenzenesulfonyl Chloride
Protected Form Methanesulfonamide (Mesylamide)2-Methoxybenzenesulfonamide
Reagent Cost LowModerate to High
Stability of Protected Amine Exceptionally High. Stable to strong acids (e.g., TFA, HCl), strong bases (e.g., LiOH, LDA), and many redox reagents.High. Generally stable to acidic and basic conditions typical in synthesis, but less robust than mesylamides.
Typical Protection Conditions R₂NH, MsCl, TEA or DIPEA, DCM, 0 °C to RT.R₂NH, 2-MeO-C₆H₄SO₂Cl, Pyridine or TEA, DCM, 0 °C to RT.
Typical Deprotection Conditions Harsh: Na/NH₃; HBr/Phenol (reflux); LiAlH₄.Mild: Mg powder in anhydrous MeOH, 0 °C to RT.[6]
Key Advantage Extreme chemical inertness and low cost.Mild and selective removal under reductive conditions.
Key Disadvantage Requires harsh, often functional group-intolerant, deprotection conditions.Higher reagent cost; protected group is less robust to the most extreme conditions.
Ideal Use Case When the amine must be protected through multiple, harsh synthetic steps and other protecting groups are incompatible.In complex molecule synthesis where mild, final-stage deprotection is critical to preserve sensitive functionality.

Part 4: Experimental Protocols

The following protocols are provided as illustrative, self-validating methodologies for the protection and deprotection of a model substrate, benzylamine.

Protocol 1: Protection of Benzylamine with Methanesulfonyl Chloride (MsCl)

Objective: To synthesize N-benzylmethanesulfonamide.

Materials:

  • Benzylamine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq) and anhydrous DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Protection: Add methanesulfonyl chloride (1.1 eq) dropwise via syringe. Causality Note: Slow addition is crucial to control the exotherm of the reaction and prevent side reactions. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzylamine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Expertise Note: The acid wash removes excess TEA and any unreacted benzylamine, while the bicarbonate wash removes any remaining acidic species.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the white, crystalline N-benzylmethanesulfonamide.

Protocol 2: Reductive Deprotection of N-benzyl-2-methoxybenzenesulfonamide

Objective: To cleave the 2-methoxybenzenesulfonyl group to regenerate benzylamine.

Materials:

  • N-benzyl-2-methoxybenzenesulfonamide (prepared analogously to Protocol 1 using 2-methoxybenzenesulfonyl chloride)

  • Magnesium (Mg) powder or turnings

  • Methanol (MeOH), anhydrous

  • Ammonium chloride (NH₄Cl), saturated solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the N-benzyl-2-methoxybenzenesulfonamide (1.0 eq) and magnesium powder (5-10 eq). Trustworthiness Note: A significant excess of magnesium is required to ensure complete reaction as the metal surface can become passivated.

  • Solvent Addition: Add anhydrous methanol (approx. 0.1 M) and stir the suspension at 0 °C under an inert atmosphere.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. The reaction can be monitored by TLC. Reaction times can vary from 2 to 12 hours depending on the substrate. The use of sonication can sometimes accelerate the cleavage.[2]

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Safety Note: The quenching of excess magnesium can be exothermic and generate hydrogen gas.

  • Extraction: Filter the mixture through a pad of celite to remove magnesium salts. Extract the filtrate multiple times with DCM or EtOAc.

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude benzylamine can then be purified by standard methods (e.g., distillation or conversion to a crystalline salt).

Conclusion

The choice between methanesulfonyl chloride and 2-methoxybenzenesulfonyl chloride is a classic example of the strategic trade-offs inherent in synthetic chemistry.

  • Methanesulfonyl chloride offers unparalleled stability for protecting amines through harsh, multi-step sequences. It is the reagent of choice when the synthetic route demands extreme robustness and the final deprotection conditions are not a limiting factor.

  • 2-Methoxybenzenesulfonyl chloride , by contrast, is a more sophisticated tool. It provides substantial stability while enabling mild, reductive cleavage. This makes it exceptionally valuable in modern, late-stage functionalization and the synthesis of delicate, polyfunctional molecules where harsh deprotection would be catastrophic.

By understanding the underlying mechanisms and performance characteristics of each reagent, the synthetic chemist is empowered to select the optimal tool, transforming the protection of an amine from a potential liability into a strategic advantage.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley: Hoboken, NJ, 2007. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+4th+Edition-p-9780471697541][3][4]

  • Wiley. Greene's Protective Groups in Organic Synthesis, 4th Edition. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+4th+Edition-p-9780471697541][4]

  • Pak, C. S., et al. DEPROTECTION OF 2-PYRIDYL SULFONYL GROUP FROM PYRIDINE-2-SULFONAMIDES BY MAGNESIUM IN METHANOL. Synthetic Communications, 2001, 31(14), 2209–2214. [URL: https://www.tandfonline.com/doi/abs/10.1081/SCC-100104443]
  • Fier, P. S., Kim, S., & Maloney, K. M. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 2019, 141(46), 18450–18455. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b10626]
  • Nyasse, B., et al. Mild, efficient cleavage of arenesulfonamides by magnesium reduction. J. Chem. Soc., Perkin Trans. 1, 1997, 2629-2632. [URL: https://pubs.rsc.org/en/content/articlelanding/1997/p1/a703273h]
  • Wilson, Z. E., et al. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 2022, 87(19), 12696–12705. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9555316/][5]

  • Master Organic Chemistry. Amine Protection and Deprotection. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/][1]

  • Pak, C. S., et al. Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 2004, 8(13), 1263-1287. [URL: https://www.ingentaconnect.com/content/ben/coc/2004/00000008/00000013/art00006][2][6]

Sources

Comparative Analysis of N-Protecting Groups for Sulfonamides: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamides (


) represent a unique challenge in protecting group chemistry due to their hybrid nature: the 

proton is significantly more acidic (

) than that of carboxamides, while the sulfonyl group renders the nitrogen less nucleophilic. This guide objectively compares the four most prevalent N-protecting strategies: 2,4-Dimethoxybenzyl (DMB) , p-Methoxybenzyl (PMB) , tert-Butyloxycarbonyl (Boc) , and 2-(Trimethylsilyl)ethoxymethyl (SEM) .

The Verdict:

  • Best Overall Balance: DMB . It offers the highest yield for deprotection under mild acidic conditions (TFA) and is superior to PMB due to the stability of the dimethoxybenzyl cation.

  • Best for Orthogonality: SEM . Ideal when the molecule contains acid-sensitive motifs, as it is removed via fluoride (TBAF).

  • Best for Kinetic Stability: PMB . Use only when DMB is too labile for the synthetic route.

Part 1: Mechanistic Insight – The Sulfonamide Paradox

To select the right protecting group, one must understand the electronic environment of the sulfonamide nitrogen. Unlike amines, the electron-withdrawing sulfonyl group (


) delocalizes the nitrogen's lone pair, reducing nucleophilicity.
  • Acidity vs. Nucleophilicity: The

    
     of a primary sulfonamide is 
    
    
    
    . Under basic conditions (e.g.,
    
    
    ), the nitrogen is deprotonated to form a sulfonamidate anion, which is a potent nucleophile. This allows for easy alkylation (protection) but also makes base-labile protecting groups (like Fmoc) risky.
  • The Deprotection Barrier: The electron-poor nature of the sulfonamide nitrogen strengthens the

    
     bond to the protecting group. Consequently, "standard" amine deprotection conditions often fail.[1] For example, removing a benzyl group from a sulfonamide requires significantly harsher conditions (e.g., Birch reduction or strong Lewis acids) than removing it from an amine.
    

Part 2: Comparative Performance Analysis

2,4-Dimethoxybenzyl (DMB) – The Gold Standard

The DMB group is widely regarded as the superior choice for sulfonamides. The presence of two methoxy groups on the benzene ring (ortho/para) provides exceptional stabilization for the benzylic carbocation intermediate generated during acidolysis.

  • Installation: Facile alkylation using DMB-Cl or DMB-OH (Mitsunobu).

  • Deprotection: Mild acid (TFA/DCM).

  • Critical Nuance: The cleavage generates a reactive DMB cation. Without a scavenger (e.g., triethylsilane or 1,3-dimethoxybenzene), this cation will re-alkylate the sulfonamide or other nucleophilic sites on the drug payload.

p-Methoxybenzyl (PMB) – The Robust Alternative

PMB lacks the second methoxy group, making the resulting carbocation less stable than DMB. Consequently, the activation energy for cleavage is higher.

  • Use Case: When the molecule must survive weak acidic washes that might clip a DMB group.

  • Deprotection: Requires stronger acids (Triflic acid - TfOH) or oxidative cleavage (CAN/DDQ). Oxidative removal is often low-yielding for sulfonamides compared to ethers.

tert-Butyloxycarbonyl (Boc) – The Kinetic Option

While ubiquitous for amines, Boc is less ideal for sulfonamides. The electron-withdrawing


 destabilizes the carbamate, making the 

sulfonamide susceptible to nucleophilic attack at the carbonyl carbon.
  • Stability Warning:

    
     sulfonamides can degrade in the presence of strong nucleophiles or upon heating.
    
  • Deprotection: Standard TFA/DCM or HCl/Dioxane.

2-(Trimethylsilyl)ethoxymethyl (SEM) – The Orthogonal Choice

SEM connects to the nitrogen via a hemiaminal ether linkage. It is completely stable to acid and base, removable only by fluoride sources.

  • Use Case: Late-stage diversification where acidic conditions must be avoided.

  • Deprotection: TBAF (Tetra-n-butylammonium fluoride) or CsF.[2]

Part 3: Data Presentation & Decision Matrix

Table 1: Performance Comparison Matrix
FeatureDMB (2,4-Dimethoxybenzyl)PMB (p-Methoxybenzyl)Boc (tert-Butyloxycarbonyl)SEM (Trimethylsilylethoxymethyl)
Installation Yield High (>90%)High (>90%)Moderate (Requires DMAP)Moderate (Requires NaH)
Acid Stability Low (Cleaves in TFA)Moderate (Stable to dilute acid)Low (Cleaves in TFA/HCl)High (Stable to Acid)
Base Stability High High Moderate (Unstable to strong nuc)High
Deprotection Reagent TFA + ScavengerTfOH or DDQTFA or HClTBAF or CsF
Deprotection Yield Excellent (95-99%) Good (75-85%)Good (85-95%)Excellent (90-98%)
Orthogonality Orthogonal to Boc/FmocOrthogonal to BocOrthogonal to BenzylOrthogonal to Acid/Base
Visual 1: Selection Decision Tree

DecisionTree Start Select Sulfonamide PG AcidSens Is the molecule Acid Sensitive? Start->AcidSens BaseSens Is the molecule Base Sensitive? AcidSens->BaseSens No UseSEM Use SEM (Fluoride Cleavage) AcidSens->UseSEM Yes UseDMB Use DMB (Mild Acid Cleavage) BaseSens->UseDMB Yes (Standard) UsePMB Use PMB (Requires Robustness) BaseSens->UsePMB No (Need Stability) UseBoc Use Boc (Cheap, Fast) BaseSens->UseBoc No (Cost/Speed)

Figure 1: Strategic decision tree for selecting N-sulfonamide protecting groups based on substrate sensitivity.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized DMB Deprotection (The Scavenger Method)

Context: Direct treatment of N-DMB sulfonamides with neat TFA often leads to low yields due to the "ion-pair return" mechanism or alkylation of the drug scaffold. This protocol uses Triethylsilane (TES) as a hydride source to irreversibly quench the DMB cation.

Materials:

  • Substrate: N-DMB Sulfonamide (1.0 equiv)

  • Solvent: Dichloromethane (DCM)

  • Acid: Trifluoroacetic Acid (TFA)[3][4]

  • Scavenger: Triethylsilane (TES) (Alternative: 1,3-Dimethoxybenzene)

Step-by-Step:

  • Dissolution: Dissolve the N-DMB sulfonamide in anhydrous DCM (

    
     concentration).
    
  • Scavenger Addition: Add Triethylsilane (2.0 equiv). Note: The solution remains clear.

  • Acidolysis: Cool to

    
    . Add TFA dropwise until the ratio is 1:1 (v/v) DCM:TFA.
    
    • Why? The high concentration of TFA increases the dielectric constant, stabilizing the transition state of the bond cleavage.

  • Monitoring: Warm to Room Temperature (RT). Stir for 1–2 hours. Monitor by TLC/LCMS.

    • Validation: You should observe the formation of the deprotected sulfonamide and the byproduct 2,4-dimethoxytoluene (if TES is used).

  • Workup: Concentrate in vacuo (do not heat above

    
    ). Co-evaporate with toluene (
    
    
    
    ) to remove residual TFA.
  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Protocol B: SEM Deprotection (Fluoride Mediated)

Context: Used when the substrate contains acid-labile groups (e.g., acetals, Boc groups elsewhere).

Materials:

  • Substrate: N-SEM Sulfonamide

  • Reagent: TBAF (1M in THF) or CsF

  • Solvent: THF or DMF[5]

Step-by-Step:

  • Reaction: Dissolve substrate in THF. Add TBAF (3.0 equiv).

  • Heating: Heat to

    
     in a sealed vial.
    
    • Expert Note: Unlike amides, sulfonamide-SEM cleavage often requires thermal energy due to the strength of the N-C bond.

  • Quench: Dilute with EtOAc, wash with saturated

    
    .
    
  • Validation: The byproduct is volatile (ethylene) and water-soluble (formaldehyde equivalent), simplifying purification.

Part 5: Mechanistic Visualization

The following diagram illustrates the critical role of resonance stabilization in DMB cleavage, explaining why it is superior to PMB.

DMBMechanism cluster_resonance Why DMB > PMB? Substrate N-DMB Sulfonamide (Protonated) TS Transition State (C-N Bond Breaking) Substrate->TS TFA Cation 2,4-Dimethoxybenzyl Cation (Resonance Stabilized) TS->Cation Heterolysis Product Free Sulfonamide (R-SO2-NH2) TS->Product Quenched Scavenged Byproduct (Non-reactive) Cation->Quenched + Triethylsilane (TES) Expl Ortho/Para Methoxy groups donating e- density stabilize the cation significantly more than a single Para group.

Figure 2: Mechanistic pathway of DMB deprotection highlighting the necessity of cation scavenging.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive source for stability data).

  • Javorskis, T., & Orentas, E. (2017).[6] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.

  • Williams, A. L., et al. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14, 697–707.

  • Sacher, J. R., & Weinreb, S. M. (2009). Construction of the 2-(Trimethylsilyl)ethanesulfonyl (SES) Group.[2] Organic Syntheses, 86, 315. (Discusses SEM/SES analogs).

  • BenchChem Application Notes. (2025). Protection of Amines with 2,4-Dimethoxybenzyl Chloride.[7]

Sources

A Strategic Guide to Orthogonal Deprotection of Polysulfonated Molecules for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and materials science, the judicious use of protecting groups is a cornerstone of success. Among these, the sulfonamide functional group stands out for its robustness and ability to modulate the reactivity of amines. However, the very stability that makes sulfonamides attractive as protecting groups can present a significant challenge when their removal is required, especially in molecules bearing multiple such moieties. The sequential and selective cleavage of different sulfonamide groups, known as orthogonal deprotection, is a critical strategy that enables the controlled unmasking of amine functionalities, paving the way for site-specific modifications and the construction of complex molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of orthogonal deprotection strategies for molecules containing multiple sulfonamide groups. We will delve into the mechanistic underpinnings of various deprotection methods, present side-by-side comparisons of their performance based on experimental data, and provide detailed, field-proven protocols.

The Challenge of Orthogonal Sulfonamide Deprotection

The core principle of orthogonal protection lies in the ability to deprotect one functional group under a specific set of conditions that leave other protecting groups intact.[1] This concept is paramount when dealing with poly-sulfonated molecules, where the non-selective cleavage of sulfonamides would lead to a mixture of products, complicating purification and significantly reducing the overall yield of the desired compound. The selection of an appropriate set of sulfonamide protecting groups with distinct labilities is therefore the first and most critical step in designing a successful synthetic strategy.

Key Sulfonamide Protecting Groups and Their Orthogonal Deprotection

A variety of sulfonamide protecting groups are available to the synthetic chemist, each with its own characteristic stability profile and deprotection conditions. The most commonly employed groups include the p-toluenesulfonyl (Tosyl, Ts), o- or p-nitrobenzenesulfonyl (Nosyl, Ns), methanesulfonyl (Mesyl, Ms), 2-(trimethylsilyl)ethanesulfonyl (SES), and the more recently developed nonafluoromesitylenesulfonyl (Nms) groups.[2][3][4][5] The key to their orthogonal application lies in the differential reactivity of the sulfonyl group, which can be modulated by the electronic and steric nature of its substituent.

The Tosyl (Ts) Group: A Workhorse with Reductive Lability

The tosyl group is one of the most widely used sulfonamide protecting groups due to its high stability under a broad range of reaction conditions, including strongly acidic and basic media.[5] However, its removal often requires harsh conditions, which can be incompatible with sensitive functional groups. Reductive cleavage is the most common and mildest method for the deprotection of tosylamides.

A frequently employed method for the reductive cleavage of the N-S bond in tosylamides involves the use of magnesium turnings in anhydrous methanol.[6][7] This system provides a cost-effective and operationally simple alternative to other reducing agents. The reaction is believed to proceed via a single electron transfer (SET) mechanism.

Experimental Protocol: Reductive Deprotection of an N-Tosyl Amide with Mg/MeOH

  • Reagents and Materials:

    • N-Tosyl amide (1.0 mmol)

    • Magnesium turnings (10.0 mmol, 10 eq.)

    • Anhydrous methanol (MeOH) (10 mL)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of magnesium turnings in anhydrous methanol at room temperature, add the N-tosyl amide.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Filter the mixture through a pad of Celite® to remove magnesium salts.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.

The Nosyl (Ns) Group: Mild Cleavage via Nucleophilic Aromatic Substitution

The o-nitrobenzenesulfonyl (nosyl) group offers a significant advantage over the tosyl group in that it can be cleaved under much milder, non-reductive conditions.[8] The presence of the electron-withdrawing nitro group at the ortho position activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the selective removal of the nosyl group in the presence of other, more robust sulfonamides like the tosyl group. The most common method for nosyl deprotection is the Fukuyama deprotection, which utilizes a thiol and a base.[9][10]

The mechanism of the Fukuyama deprotection involves the attack of a thiolate anion on the carbon atom of the benzene ring bearing the sulfonyl group, forming a Meisenheimer complex.[9] This is followed by the elimination of the sulfonamide and the formation of a diaryl sulfide.

Experimental Protocol: Fukuyama Deprotection of an N-Nosyl Amide

  • Reagents and Materials:

    • N-Nosyl amide (1.0 mmol)

    • Thiophenol (2.5 mmol, 2.5 eq.)

    • Potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq.)

    • Acetonitrile (MeCN) or Dimethylformamide (DMF) (10 mL)

    • Water

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • 1M Sodium hydroxide (NaOH) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the N-nosyl amide in acetonitrile or DMF.

    • Add thiophenol to the solution.

    • Add potassium carbonate to the stirred mixture.

    • Stir the reaction at room temperature or gently heat to 50 °C. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

    • Extract the aqueous mixture with an organic solvent such as DCM or EtOAc (3x).

    • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[8] A reported yield for a similar procedure is 89-91%.[9]

The Mesyl (Ms) Group: Stability and Selective Acidic Cleavage

The methanesulfonyl (mesyl) group is a simple alkylsulfonamide protecting group known for its high stability.[3] While generally more resistant to cleavage than arylsulfonamides, selective deprotection strategies have been developed. One such method involves the use of strong acids, which can effect cleavage under controlled conditions.

Recent studies have shown that near-stoichiometric amounts of trifluoromethanesulfonic acid can chemoselectively deprotect N-arylsulfonamides, with some selectivity observed for different sulfonyl groups.[11] While this method is particularly effective for N-arylsulfonamides, it can also be applied to alkylsulfonamides under more forcing conditions, offering a potential orthogonal strategy.

The 2-(Trimethylsilyl)ethanesulfonyl (SES) Group: Fluoride-Labile Protection

The SES group provides a unique deprotection pathway that is orthogonal to many other sulfonamide protecting groups.[4] Its cleavage is initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which triggers an elimination reaction to release the free amine, ethylene, sulfur dioxide, and trimethylsilyl fluoride. This mild and highly specific deprotection condition makes the SES group an excellent choice for orthogonal strategies.

Experimental Protocol: Deprotection of an N-SES Protected Amine with TBAF

  • Reagents and Materials:

    • N-SES protected amine (1.0 mmol)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 mmol, 1.2 eq.)

    • Acetonitrile (MeCN) or Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • Dissolve the N-SES protected amine in acetonitrile or THF.

    • Add the TBAF solution to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by silica gel chromatography.

The Nonafluoromesitylenesulfonyl (Nms) Group: A Highly Labile and Orthogonal Protector

The recently developed Nms group offers exceptional lability towards thiolate-mediated cleavage, making it an excellent candidate for orthogonal deprotection schemes.[2] Its deprotection is significantly faster than that of the nosyl group under similar conditions, allowing for the selective removal of Nms in the presence of Ns, Cs, and Ts groups.

The high reactivity of the Nms group towards nucleophilic aromatic substitution by thiolates allows for its selective cleavage even when other, less reactive sulfonamides are present in the molecule. This provides a powerful tool for the sequential deprotection of poly-sulfonated compounds.

Comparative Analysis of Deprotection Strategies

To facilitate the selection of the most appropriate orthogonal deprotection strategy, the following table summarizes the key features of the discussed sulfonamide protecting groups and their primary cleavage methods.

Protecting GroupAbbreviationCommon Deprotection MethodKey AdvantagesPotential Limitations
p-Toluenesulfonyl TsReductive (e.g., Mg/MeOH, Na/NH₃)High stability to a wide range of conditions.Often requires harsh deprotection conditions.
o-Nitrobenzenesulfonyl NsNucleophilic (Fukuyama: Thiol, Base)Mild deprotection conditions, orthogonal to Ts.The nitro group can be sensitive to some reagents.
Methanesulfonyl MsAcidic (e.g., TfOH, HBr/AcOH)High stability, small size.Can be difficult to cleave selectively.
2-(Trimethylsilyl)ethanesulfonyl SESFluoride-induced elimination (e.g., TBAF)Highly specific and mild deprotection.The protecting group itself is larger.
Nonafluoromesitylenesulfonyl NmsNucleophilic (Thiol, Base)Extremely mild and fast deprotection, orthogonal to Ns and Ts.Reagent is less common and more expensive.

Visualizing Orthogonal Deprotection Strategies

The following diagrams, generated using Graphviz, illustrate the concept of orthogonal deprotection for molecules containing multiple sulfonamide groups.

Orthogonal_Deprotection_Ts_Ns Molecule Molecule with -N(Ts) and -N(Ns) groups Intermediate1 Molecule with -N(Ts) and -NH groups Molecule->Intermediate1 1. Thiophenol, K₂CO₃ (Fukuyama Deprotection) Final_Product Fully Deprotected Molecule Intermediate1->Final_Product 2. Mg, MeOH (Reductive Cleavage)

Caption: Orthogonal deprotection of a molecule containing both Tosyl (Ts) and Nosyl (Ns) groups.

Orthogonal_Deprotection_Nms_Ns Molecule Molecule with -N(Nms) and -N(Ns) groups Intermediate1 Molecule with -NH and -N(Ns) groups Molecule->Intermediate1 1. Thiophenol, Base (mild) (Selective Nms Cleavage) Final_Product Fully Deprotected Molecule Intermediate1->Final_Product 2. Thiophenol, Base (stronger) (Ns Cleavage)

Caption: Selective deprotection of Nms in the presence of a Nosyl group.

Conclusion

The strategic implementation of orthogonal deprotection strategies is indispensable for the successful synthesis of complex molecules bearing multiple sulfonamide functionalities. By carefully selecting a combination of protecting groups with distinct labilities, such as the robust tosyl group, the nucleophilically cleavable nosyl and Nms groups, and the fluoride-labile SES group, chemists can achieve the selective and sequential unmasking of amine groups. This guide has provided a comparative overview of these strategies, complete with mechanistic insights and detailed experimental protocols, to empower researchers in designing and executing more efficient and elegant synthetic routes in their drug discovery and development endeavors.

References

  • Chinthakindi, P. K., Benediktsdottir, A., Ibrahim, A., Wared, A., Aurell, C.-J., Pettersen, A., Zamaratski, E., Arvidsson, P. I., Chen, Y., & Sandström, A. (2018). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. Chemistry – A European Journal, 25(19), 5013-5017. [Link]

  • Kan, T., & Fukuyama, T. (2004). The Fukuyama amine synthesis. Chemical Communications, (4), 353-359. [Link]

  • Nyasse, B., Grehn, L., & Ragnarsson, U. (1999). 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. The Journal of Organic Chemistry, 64(19), 7135-7141. [Link]

  • Toma, T., Kita, Y., & Fukuyama, T. (2010). Total Synthesis of Manzamine A. Journal of the American Chemical Society, 132(30), 10233-10235. [Link]

  • Chinthakindi, P. K., et al. (2018). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. Scilit. [Link]

  • Carreira, E. M., & Klahn, P. (2004). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. Organic Letters, 6(10), 1637-1640. [Link]

  • Redmond, R., Sánchez, G., Khalifa, A., & Evans, P. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(18), 12156-12166. [Link]

  • Maulide, N., et al. (2019). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 58(35), 12098-12102. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439. [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. [Link]

  • Lee, G. H., et al. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 8(14), 1263-1287. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.
  • Weinreb, S. M. (2009). The 2-(Trimethylsilyl)ethanesulfonyl (SES) Protecting Group. Organic Syntheses, 86, 160. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

  • Jackson, J. E., & Smith, M. B. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Okamoto, S., et al. (2011). Ti(O-iPr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic Letters, 13(10), 2626-2629. [Link]

  • Redmond, R., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(18), 12156–12166. [Link]

  • Wikipedia. (2023). Tosyl group. [Link]

  • Jackson, J. E., & Smith, M. B. (2009). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

Sources

A Tale of Three Guards: A Comparative Guide to Methoxymethanesulfonamide, Boc, and Cbz Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the most frequently manipulated functionalities are amines, whose inherent nucleophilicity and basicity necessitate the use of protecting groups to orchestrate selective chemical transformations. For decades, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups have been the trusted workhorses for amine protection. However, the continuous pursuit of novel reactivity and orthogonality has led to the exploration of alternative protective strategies. This guide provides an in-depth comparison of the well-established Boc and Cbz protecting groups with the less conventional sulfonamide-based protection, using Methoxymethanesulfonamide as a conceptual representative of this class.

While Methoxymethanesulfonamide itself is not a widely documented amine protecting group in the chemical literature, its constituent parts—a methoxymethyl (MOM) ether-like structure and a sulfonamide linkage—provide a valuable framework for discussing the broader class of sulfonamide-based protecting groups and their performance relative to the carbamate-based Boc and Cbz groups. This guide will delve into the chemical principles, experimental considerations, and strategic applications of these distinct protective strategies.

The Contenders: A Chemical Overview

The Carbamates: Boc and Cbz

The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are carbamate-based protecting groups that have become indispensable in peptide synthesis and complex molecule construction.[1][2][3] Their popularity stems from their ease of introduction, general stability to a wide range of reaction conditions, and reliable methods for their removal.[1]

  • Boc (tert-butyloxycarbonyl): This group is renowned for its acid lability.[4][5] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[6][7] The bulky tert-butyl group effectively shields the amine's nucleophilicity.

  • Cbz (benzyloxycarbonyl): Introduced by Bergmann and Zervas in 1932, the Cbz group was a pivotal development for controlled peptide synthesis.[8][9] It is typically installed using benzyl chloroformate (Cbz-Cl).[10] Its removal is most commonly achieved through catalytic hydrogenolysis.[1][8]

The Sulfonamides: A Different Approach

Sulfonamides represent a distinct class of amine protecting groups, offering a different profile of stability and reactivity.[6][11] They are generally more robust than carbamates and are stable to a broader range of acidic and basic conditions.[11] Common examples include tosyl (Ts), nosyl (Ns), and 2-(trimethylsilyl)ethanesulfonyl (SES) groups.[9][11] For the purpose of this guide, we will consider the hypothetical "Methoxymethanesulfonamide" (MOM-sulfonamide) to explore the potential characteristics of a sulfonamide bearing an acid-sensitive handle.

Head-to-Head Comparison: Performance Under Pressure

The choice of a protecting group is dictated by the specific demands of a synthetic route, including the stability required during subsequent reactions and the conditions available for its eventual removal.

FeatureBoc (tert-butyloxycarbonyl)Cbz (benzyloxycarbonyl)Sulfonamides (e.g., Ts, Ns, SES)
Protection Chemistry Reaction of amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6][12]Reaction of amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann).[8][9]Reaction of amine with a sulfonyl chloride (e.g., Ts-Cl, Ns-Cl) in the presence of a base.[6][11]
Stability Stable to base, catalytic hydrogenation, and nucleophiles.[13]Stable to acidic and basic conditions.[11][14]Generally very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[9][11]
Cleavage Conditions Strong acids (e.g., TFA, HCl).[4][15][16]Catalytic hydrogenolysis (H₂, Pd/C).[8][17] Can also be cleaved by strong acids (e.g., HBr/AcOH) or certain Lewis acids.[18]Varies with the specific sulfonamide. Ts: harsh conditions like strong acid or dissolving metal reduction.[11] Ns: mild nucleophilic aromatic substitution with thiols.[17] SES: fluoride sources (e.g., TBAF).[9]
Orthogonality Orthogonal to Cbz and many other protecting groups.[8]Orthogonal to Boc and Fmoc.[8]Can be orthogonal to carbamates depending on the specific sulfonamide and its cleavage conditions.
Byproducts of Deprotection Isobutylene and CO₂.[13] The tert-butyl cation can be a source of side reactions.Toluene and CO₂.Varies. For example, cleavage of nosylamides with thiophenol yields the deprotected amine and a disulfide byproduct.[17]

Experimental Protocols: A Practical Guide

Boc Protection and Deprotection

Boc_Workflow

Protocol for Boc Protection of an Amine:

  • Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Add a base, such as triethylamine (TEA) (1.2 equiv) or sodium hydroxide.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-12 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol for Acid-Catalyzed Boc Deprotection: [4][12][13]

  • Dissolve the Boc-protected amine in an appropriate solvent, such as dichloromethane (DCM).

  • Add a strong acid, such as trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane).

  • Stir the mixture at room temperature. The reaction is often complete within 30 minutes to a few hours. Monitor progress by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The crude product can be purified by standard methods, which may include a basic workup to neutralize the amine salt.

Cbz Protection and Deprotection

Cbz_Workflow

Protocol for Cbz Protection of an Amine (Schotten-Baumann Conditions): [8][9][14]

  • Dissolve the amine (1.0 equiv) in a biphasic mixture of a suitable organic solvent (e.g., THF, diethyl ether) and an aqueous solution of a base (e.g., 1M sodium carbonate or sodium bicarbonate).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise with vigorous stirring, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the Cbz-protected amine.

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis: [8][9][17]

  • Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Strategic Considerations and Orthogonality

The true power of protecting groups lies in their selective removal in the presence of others, a concept known as orthogonality. A well-designed synthetic strategy will employ a suite of orthogonal protecting groups to enable the sequential manipulation of different functional groups within a complex molecule.

  • Boc and Cbz: These two groups form a classic orthogonal pair. The Boc group is readily cleaved under acidic conditions that leave the Cbz group intact.[15] Conversely, the Cbz group can be removed by hydrogenolysis without affecting the Boc group.[1] This orthogonality has been a cornerstone of solid-phase peptide synthesis.[2][3]

  • Sulfonamides in Orthogonal Schemes: Sulfonamide protecting groups can also be incorporated into orthogonal protection strategies. For instance, a nosyl (Ns) group, which is cleaved by thiols, is orthogonal to both the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[11][17] The SES group, removable with fluoride, offers another dimension of orthogonality.[9]

The hypothetical MOM-sulfonamide, if it were a viable protecting group, would present interesting possibilities. The MOM ether linkage is typically cleaved under acidic conditions, which would likely also cleave a Boc group. However, conditions could potentially be fine-tuned for selective removal. The sulfonamide bond itself would likely be stable to these conditions, requiring a separate deprotection step.

Conclusion: Choosing the Right Tool for the Job

The selection of an amine protecting group is a critical decision in the design of a synthetic route. The venerable Boc and Cbz groups offer a wealth of established protocols and predictable reactivity, making them excellent choices for a wide range of applications. Their well-defined orthogonality is a significant advantage in complex syntheses.

Sulfonamide-based protecting groups, while generally requiring more forcing conditions for removal, provide a higher level of stability that can be advantageous when harsh reagents are required in subsequent synthetic steps. The development of sulfonamides like nosyl and SES, which can be cleaved under mild and specific conditions, has expanded the toolbox for orthogonal protection strategies.

While "Methoxymethanesulfonamide" does not appear to be a conventional protecting group, the principles of sulfonamide protection offer a valuable counterpoint to the more common carbamate-based approaches. Ultimately, the optimal protecting group strategy depends on a careful analysis of the target molecule and the planned synthetic transformations. A thorough understanding of the stability, cleavage conditions, and orthogonality of each protecting group is paramount for the successful execution of complex organic syntheses.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, October 27). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Fiveable. (n.d.). Cbz Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Reagent Guide. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Taylor & Francis Online. (2010, May 11). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Retrieved from [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2021, April). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Journal of the American Chemical Society. (1996, January 1). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Protecting group. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ACS Publications. (2002, January 23). Amino Acid-Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.